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  • Product: Furfuryladenosine
  • CAS: 4338-47-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Thermodynamic Properties and Stability of Furfuryladenosine

Abstract Furfuryladenosine (also known as Kinetin Riboside) is a synthetic cytokinin with significant potential in drug development, exhibiting promising anti-cancer properties.[1][2] A thorough understanding of its ther...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Furfuryladenosine (also known as Kinetin Riboside) is a synthetic cytokinin with significant potential in drug development, exhibiting promising anti-cancer properties.[1][2] A thorough understanding of its thermodynamic properties and stability profile is paramount for its successful formulation, storage, and clinical application. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the thermodynamic and stability characteristics of furfuryladenosine. While specific thermodynamic constants for furfuryladenosine are not widely published, this guide details the established methodologies for their determination, using the closely related nucleoside, adenosine, as a primary reference. We present field-proven insights into experimental design and data interpretation for thermal analysis, forced degradation studies, and stability-indicating analytical methods, in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction: The Significance of Furfuryladenosine's Physicochemical Profile

Furfuryladenosine, a derivative of the plant hormone kinetin, has demonstrated considerable antiproliferative and apoptogenic activity against various cancer cell lines.[1] Its mechanism of action is an area of active investigation, with studies pointing towards the induction of genotoxic stress and ATP depletion in cancer cells.[1] The progression of furfuryladenosine from a promising lead compound to a viable therapeutic agent is critically dependent on a comprehensive understanding of its intrinsic physicochemical properties.

The thermodynamic stability of a drug substance dictates its shelf-life, informs the selection of appropriate storage conditions, and influences its in vivo behavior. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, a robust characterization of furfuryladenosine's response to environmental factors such as temperature, pH, and light is a non-negotiable aspect of its development.

This guide will provide the foundational knowledge and detailed protocols to:

  • Determine the key thermodynamic parameters of furfuryladenosine.

  • Establish its intrinsic stability through forced degradation studies.

  • Develop and validate a stability-indicating analytical method.

Thermodynamic Properties: A Methodological Approach

Comparative Thermodynamic Data of Adenosine

Adenosine serves as an excellent structural analog for predicting the general thermodynamic behavior of furfuryladenosine. The thermodynamic properties of adenosine have been well-characterized, providing a valuable baseline for comparative studies.

Thermodynamic ParameterValue for Adenosine (crystalline) at 298.15 KValue for Adenosine (aqueous) at 298.15 KSource
Standard Molar Enthalpy of Formation (ΔfH°)-(653.6 ± 3.6) kJ·mol⁻¹-(621.3 ± 3.6) kJ·mol⁻¹[3]
Standard Molar Gibbs Free Energy of Formation (ΔfG°)-(204.4 ± 3.6) kJ·mol⁻¹-(194.5 ± 3.6) kJ·mol⁻¹[3]
Third Law Standard Molar Entropy (S°)(289.57 ± 0.6) J·K⁻¹·mol⁻¹(364.6 ± 0.7) J·K⁻¹·mol⁻¹[3]

These values for adenosine highlight the energy landscape of the core nucleoside structure. It is anticipated that the addition of the furfuryl group in furfuryladenosine will modify these values, and the experimental determination of these modifications is crucial.

Experimental Determination of Thermodynamic Properties

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal properties of a substance.[4][5][6] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[4] For furfuryladenosine, DSC can be used to determine:

  • Melting Point (Tm): The temperature at which the solid-to-liquid phase transition occurs. This is a critical indicator of purity and solid-state stability.

  • Enthalpy of Fusion (ΔHfus): The amount of energy required to melt the solid.

  • Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance by one degree.

  • Glass Transition Temperature (Tg): For amorphous forms, this indicates the transition from a rigid, glassy state to a more rubbery state.

Experimental Protocol: DSC Analysis of Furfuryladenosine

  • Sample Preparation: Accurately weigh 2-5 mg of furfuryladenosine powder into an aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 250 °C).

  • Data Analysis:

    • The DSC thermogram will show a peak corresponding to the melting of the substance.[7]

    • The onset temperature of the peak is typically taken as the melting point.

    • The area under the peak is integrated to determine the enthalpy of fusion.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] TGA is essential for determining the thermal stability and decomposition profile of furfuryladenosine. It can identify the temperatures at which degradation begins and the extent of mass loss at different stages.

Experimental Protocol: TGA of Furfuryladenosine

  • Sample Preparation: Accurately weigh 5-10 mg of furfuryladenosine powder into a TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) depending on the desired experimental conditions.

  • Temperature Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • The TGA curve plots the percentage of mass remaining versus temperature.

    • The onset temperature of mass loss indicates the beginning of thermal decomposition.

    • The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Stability of Furfuryladenosine: A Forced Degradation Approach

Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the drug substance to conditions more severe than accelerated stability testing.[9][10] The goal is to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[9] The ICH guidelines provide a framework for conducting these studies.[11][12][13][14]

Overview of Forced Degradation Conditions

Forced degradation studies for furfuryladenosine should include exposure to:

  • Acidic Conditions: To assess susceptibility to acid hydrolysis.

  • Basic Conditions: To assess susceptibility to base hydrolysis.

  • Oxidative Conditions: To evaluate the impact of oxidative stress.

  • Thermal Stress: To determine the effect of elevated temperatures.

  • Photolytic Stress: To assess stability upon exposure to light.

The target for forced degradation is typically 5-20% degradation of the active pharmaceutical ingredient.[9]

Experimental Protocols for Forced Degradation Studies

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for these studies.[15]

Protocol: Development of a Stability-Indicating HPLC Method

  • Column Selection: A reversed-phase C18 column is a common starting point for nucleoside analysis.

  • Mobile Phase Optimization: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The gradient should be optimized to achieve good separation between the parent furfuryladenosine peak and any degradation products.

  • Detector: A UV detector set at the maximum absorbance wavelength of furfuryladenosine (e.g., ~267 nm) is suitable. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol: Forced Degradation of Furfuryladenosine

General Procedure: Prepare solutions of furfuryladenosine (e.g., 1 mg/mL) in a suitable solvent (e.g., water, methanol, or a mixture). Expose the solutions to the stress conditions outlined below. At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

  • Acid Hydrolysis:

    • Add an equal volume of 0.1 M HCl to the furfuryladenosine solution.

    • Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Add an equal volume of 0.1 M NaOH to the furfuryladenosine solution.

    • Incubate at room temperature or a slightly elevated temperature (e.g., 40 °C).

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Add an equal volume of 3% hydrogen peroxide to the furfuryladenosine solution.

    • Incubate at room temperature, protected from light.

  • Thermal Degradation:

    • Store solutions of furfuryladenosine at an elevated temperature (e.g., 70 °C) in a temperature-controlled oven.

    • For solid-state thermal stability, store the furfuryladenosine powder under the same conditions.

  • Photodegradation:

    • Expose a solution of furfuryladenosine to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

Visualization of the Stability Testing Workflow

Stability_Workflow cluster_Preparation Preparation cluster_Analysis Analysis cluster_Outcome Outcome API Furfuryladenosine API Method_Dev Develop Stability-Indicating HPLC Method API->Method_Dev Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation Thermal Thermal Stress Photo Photolytic Stress HPLC_Analysis HPLC Analysis of Stressed Samples Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Identify_Deg Identify & Characterize Degradation Products HPLC_Analysis->Identify_Deg Pathway Elucidate Degradation Pathways Identify_Deg->Pathway Stability_Profile Intrinsic Stability Profile Pathway->Stability_Profile Storage Recommended Storage Conditions Stability_Profile->Storage Shelf_Life Establish Re-test Period/ Shelf-Life Stability_Profile->Shelf_Life

Caption: Workflow for assessing the stability of furfuryladenosine.

Anticipated Degradation Pathways

Based on the structure of furfuryladenosine and the known degradation of related compounds, the following pathways are anticipated:

  • Hydrolysis of the N-glycosidic bond: This is a common degradation pathway for nucleosides, particularly under acidic conditions, and would yield N6-furfuryladenine and ribose.[15]

  • Degradation of the furan ring: The furfuryl moiety may be susceptible to degradation, particularly under oxidative or strongly acidic/basic conditions.

  • Modification of the adenine ring: The purine ring system can also undergo degradation under harsh conditions.

The identification of degradation products can be achieved using techniques such as liquid chromatography-mass spectrometry (LC-MS).

Data Interpretation and Reporting

A comprehensive stability report for furfuryladenosine should include:

  • Tabulated quantitative data: Summarize the percentage of furfuryladenosine remaining and the percentage of each major degradation product formed under each stress condition over time.

  • Chromatograms: Representative HPLC chromatograms showing the separation of furfuryladenosine from its degradation products.

  • Proposed degradation pathways: A diagram illustrating the likely chemical transformations that furfuryladenosine undergoes under different stress conditions.

  • Mass balance: An assessment of whether the sum of the assay of furfuryladenosine and the levels of its degradation products accounts for the initial concentration.

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the thermodynamic properties and stability of furfuryladenosine. By employing the detailed methodologies for thermal analysis and forced degradation studies, researchers and drug development professionals can generate the critical data necessary to understand the intrinsic physicochemical characteristics of this promising therapeutic candidate. A thorough understanding of these properties is essential for ensuring the quality, safety, and efficacy of furfuryladenosine as it progresses through the development pipeline. The principles and protocols outlined herein are designed to be adaptable and to provide a solid foundation for regulatory submissions and the successful formulation of a stable and effective drug product.

References

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  • Scribd. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. [Link]

  • NIST. (2001). Thermochemistry of Adenosine. National Institute of Standards and Technology. [Link]

  • EMA. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

  • ECA Academy. (2025). New ICH Q1 Draft Guideline - What's Changing in Stability Testing. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Gessi, S., et al. (2000). Binding thermodynamics and intrinsic activity of adenosine A1 receptor ligands. Life Sciences, 67(12), 1517-1524. [Link]

  • Alberty, R. A. (2003). Thermodynamics of the Hydrolysis of Adenosine Triphosphate as a Function of Temperature, pH, pMg, and Ionic Strength. The Journal of Physical Chemistry B, 107(44), 12324-12330. [Link]

  • Alberty, R. A. (1992). Standard Thermodynamic Formation Properties for the Adenosine 5'-triphosphate Series. Biochemistry, 31(43), 10610-10615. [Link]

  • Matricon, P., et al. (2020). Thermodynamic profiles for adenosine and compound 4. ResearchGate. [Link]

  • Alberty, R. A. (1992). Use of standard Gibbs free energies and standard enthalpies of adenosine(aq) and adenine(aq) in the thermodynamics of enzyme-catalyzed reactions. ResearchGate. [Link]

  • Goldberg, R. N., & Tewari, Y. B. (2003). Thermodynamics of the Hydrolysis Reactions of Adenosine 3', 5'-(Cyclic)phosphate(aq) and Phosphoenolpyruvate(aq); the Standard Molar Formation Properties of 3',5'-(Cyclic)Phosphate(aq) and Phosphoenolpyruvate(aq). Journal of Physical and Chemical Reference Data, 32(4), 1439-1454. [Link]

  • D'Onofrio, A., et al. (2025). Thermal Decomposition and Prebiotic Formation of Adenosine Phosphates in Simulated Early-Earth Evaporative Settings. MDPI. [Link]

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  • Wikipedia. (n.d.). Adenosine triphosphate. [Link]

  • LibreTexts, B. (2024). 2.5.6: ATP- Adenosine Triphosphate. [Link]

  • Wikipedia. (n.d.). ATP hydrolysis. [Link]

  • Biology Stack Exchange. (2016). Gibbs free energy and its change for the hydrolysis of ATP. [Link]

  • Ballirano, P., & Maras, A. (2005). Powder X-ray data for adenosine C10H13N5O4. ResearchGate. [Link]

  • Veeprho. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of drug substances and drug products. [Link]

  • Infinita Lab. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • Kumar, V., et al. (2022). Forced Degradation – A Review. Journal of Drug Delivery and Therapeutics, 12(6-S), 203-209. [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation – Why, What & How. [Link]

  • Verduin, J., et al. (2020). Photodegradation Products and their Analysis in Food. Journal of Food Science and Nutrition, 6(3), 067. [Link]

  • Adu-Gyamfi, E., & Njardarson, J. T. (2015). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (101), e52893. [Link]

  • Abe, N., et al. (2007). Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation. Journal of Health Science, 53(6), 711-716. [Link]

  • Schram, K. H., & Bjørklund, E. (1987). Quantitative analysis of adenosine: statistical comparison of radioimmunoassay and gas chromatography-mass spectrometry-selected ion monitoring methods. Biomedical & Environmental Mass Spectrometry, 14(11), 653-659. [Link]

  • Hegan, P. S., et al. (2009). The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A (p21) upregulation in human cancer cell lines. Biochemical Pharmacology, 77(7), 1125-1138. [Link]

  • Cik, M., et al. (2010). Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS). Journal of Chromatography B, 878(20), 1749-1754. [Link]

  • Robinson, A. S., & Sharda, S. (2013). Analysis of Adenosine A2a Receptor Stability: Effects of Ligands and Disulfide Bonds. Protein and Peptide Letters, 20(8), 884-891. [Link]

  • Verduin, J., et al. (2020). Photodegradation Products And Their Analysis In Food. ResearchGate. [Link]

  • Yaylayan, V. A., & Mandeville, A. (2011). Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. Journal of Agricultural and Food Chemistry, 59(20), 11048-11053. [Link]

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  • Sadowski, Z., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5084. [Link]

  • Tran, T. Q., et al. (2018). The thermal decomposition of furfural: Molecular chemistry unraveled. ResearchGate. [Link]

  • Cell Biolabs, Inc. (n.d.). Adenosine Assay. [Link]

  • Anderson, A., et al. (2024). Glycosylated N6-furfuryladenine (kinetin riboside) rescues mitochondrial turnover and bioenergetics in Müller glia under diabetes-mitochondrial hyperfusion. ResearchGate. [Link]

  • Ionescu, C., et al. (2012). Thermal decomposition of metal nitrates. ResearchGate. [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2020). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Environmental Science: Processes & Impacts, 22(9), 1856-1867. [Link]

Sources

Exploratory

antioxidant capacity of furfuryladenosine in vitro models

An In-Depth Technical Guide to the In Vitro Antioxidant Capacity of N6-Furfuryladenosine (Kinetin) Foreword: Beyond the Cytokinin N6-furfuryladenosine, widely known as Kinetin, is a synthetic cytokinin first identified f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Antioxidant Capacity of N6-Furfuryladenosine (Kinetin)

Foreword: Beyond the Cytokinin

N6-furfuryladenosine, widely known as Kinetin, is a synthetic cytokinin first identified for its profound effects on plant cell division and differentiation. However, its utility is not confined to botany. A growing body of evidence reveals its potent anti-aging and protective effects in mammalian systems, largely attributable to its significant antioxidant capabilities.[1][2] Kinetin has been shown to protect crucial macromolecules like DNA and proteins from oxidative damage, positioning it as a molecule of high interest for therapeutic and cosmeceutical development.[1][3][4]

This guide serves as a technical deep-dive into the methodologies used to characterize the antioxidant capacity of N6-furfuryladenosine in in vitro models. It moves beyond simple recitation of protocols to explain the mechanistic rationale behind assay selection, the nuances of execution, and the logic of data interpretation, empowering researchers to design and execute robust, self-validating studies.

Mechanistic Pillars of Kinetin's Antioxidant Action

Understanding the antioxidant potential of a compound requires a multi-faceted approach, as "antioxidant capacity" is not a single, monolithic property. It is the sum of various mechanisms working in concert. For Kinetin, the primary mechanisms investigated in vitro include direct radical scavenging and the ability to prevent radical-mediated damage.

  • Direct Radical Scavenging: This is the most direct form of antioxidant activity, where the antioxidant molecule donates an electron or a hydrogen atom to a reactive oxygen species (ROS) or other free radical, thereby neutralizing it.[5]

  • Protection Against Fenton Reaction-Mediated Damage: The Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) is a major biological source of the highly destructive hydroxyl radical (•OH). Kinetin has demonstrated a significant ability to protect DNA against oxidative damage mediated by this reaction.[2][3] The proposed mechanisms include the chelation of iron ions to prevent them from participating in the reaction or the direct scavenging of the hydroxyl radicals as they are formed.[3]

The following workflow provides a strategic overview for a comprehensive in vitro evaluation of a compound like Kinetin.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis & Interpretation A Compound Preparation (N6-Furfuryladenosine in appropriate solvent, e.g., DMSO, Methanol) B Direct Radical Scavenging Assays (DPPH, ABTS) A->B C Reducing Power Assays (FRAP) A->C D Specific ROS Scavenging (Hydroxyl Radical Assay) B->D F Calculate IC50 / Trolox Equivalents C->D D->F E Protection Against Macromolecule Damage (Lipid Peroxidation Assay - TBARS) E->F G Comparative Analysis & Mechanistic Conclusion F->G G cluster_0 DPPH Radical Scavenging DPPH DPPH• (Violet Radical) DPPH_H DPPH-H (Yellow, Non-radical) DPPH->DPPH_H + Kinetin-H Kinetin Kinetin-H (Antioxidant) Kinetin_Radical Kinetin• (Oxidized) Kinetin->Kinetin_Radical - H•

Caption: Mechanism of DPPH radical neutralization by an antioxidant.

  • Detailed Protocol:

    • Reagent Preparation:

      • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH powder in 100 mL of methanol. Prepare this solution fresh and protect it from light in an amber bottle. [6]The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2. [7] * Test Compound (Kinetin): Prepare a stock solution (e.g., 1 mg/mL) of N6-furfuryladenosine in a suitable solvent (methanol or DMSO). From this, create a series of dilutions to determine the IC₅₀ value.

      • Positive Control: Prepare a series of dilutions of a standard antioxidant like Ascorbic Acid or Trolox (e.g., 2 to 100 µg/mL). [7] 2. Assay Procedure (96-well plate format):

      • To respective wells, add 20 µL of the various concentrations of Kinetin, the positive control, or the solvent blank. [8] * Add 180 µL of the DPPH working solution to all wells and mix thoroughly. [8] * Incubate the plate in the dark at room temperature for 30 minutes. [8][9] * Measure the absorbance at 517 nm using a microplate reader. [8][9] 3. Data Interpretation:

      • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 [7] Where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the test compound.

      • The IC₅₀ value , which is the concentration of the sample that scavenges 50% of the DPPH radicals, is determined by plotting the percent inhibition against the sample concentrations. [7][8]A lower IC₅₀ value indicates higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the reaction of ABTS with a strong oxidizing agent like potassium or ammonium persulfate. [10]Antioxidants added to this pre-formed radical solution will neutralize the ABTS•+ and cause a proportional decrease in absorbance at 734 nm. [10][11]* Rationale for Use: The ABTS assay is applicable to both hydrophilic and lipophilic compounds and is not affected by pH to the same extent as other assays. [12]This makes it a versatile and robust method for confirming the findings of the DPPH assay.

  • Detailed Protocol:

    • Reagent Preparation:

      • ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM ABTS stock solution and a 2.45 mM ammonium (or potassium) persulfate stock solution in water. [10]Mix these two solutions in equal volumes (1:1 ratio) and allow them to stand in the dark at room temperature for 12-24 hours to ensure complete radical generation. [11][13] * Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., 50% methanol) to an absorbance of 1.00 ± 0.02 at 734 nm. [11] * Test Compound & Control: Prepare serial dilutions of Kinetin and a standard like Trolox as described for the DPPH assay.

    • Assay Procedure (96-well plate format):

      • Pipette 20 µL of the standard Trolox solutions, Kinetin solutions, or a solvent blank into a 96-well microplate. [10] * Add 180 µL of the adjusted ABTS•+ working solution to each well. [10] * Incubate at room temperature for approximately 6-10 minutes.

      • Measure the absorbance at 734 nm.

    • Data Interpretation:

      • The calculation for percent inhibition is the same as for the DPPH assay. [10] * Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) , where the activity of the sample is compared to that of Trolox. [10]

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: The FRAP assay does not measure radical scavenging but rather the ability of an antioxidant to act as a reductant (electron donor). At low pH, antioxidants reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm. [14]* Rationale for Use: This assay provides a direct measure of the total reducing power of a compound. However, it's worth noting that some studies have reported Kinetin exhibits no intrinsic Fe³⁺-reducing activity in this cell-free assay, suggesting its primary antioxidant mechanisms may be more related to radical scavenging and cellular protective effects rather than direct reduction of ferric iron. [15]This highlights the importance of not relying on a single assay for conclusions.

  • Detailed Protocol:

    • Reagent Preparation:

      • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with acetic acid.

      • TPTZ Solution (10 mM): Dissolve 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

      • Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water. [9] * Working FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use. [9][16] 2. Assay Procedure (96-well plate format):

      • Add 20 µL of the test compound (Kinetin), standard (Trolox or FeSO₄), or blank to the wells. [9] * Add 180 µL of the pre-warmed working FRAP reagent to each well and mix. [9] * Incubate the plate at 37°C for 4-10 minutes. [9][16] * Measure the absorbance at 593 nm. [9] 3. Data Interpretation:

      • Create a standard curve by plotting the absorbance of the standards (e.g., Trolox or Fe²⁺) against their concentrations.

      • The FRAP value of Kinetin is determined from the standard curve and is expressed as µmol of Trolox or Fe²⁺ equivalents. [9]

Assays for Mechanistic Insight

Beyond general screening, specific assays are required to probe the ability of Kinetin to neutralize particular ROS and prevent damage to biological macromolecules.

Hydroxyl Radical (•OH) Scavenging Assay
  • Principle: The hydroxyl radical is one of the most potent ROS. This assay typically generates •OH via a Fenton-like reaction (Fe²⁺ + H₂O₂). [17]A detection molecule (e.g., salicylic acid or fluorescein) is used, which reacts with the hydroxyl radicals to produce a colored or fluorescent product. [17][18]The presence of an antioxidant like Kinetin scavenges the •OH, thereby inhibiting the formation of the product, which is measured as a decrease in absorbance or fluorescence. [17][19]* Rationale for Use: Given that Kinetin is known to protect DNA from Fenton reaction-mediated damage, this assay is crucial for determining if that protection is due to direct scavenging of hydroxyl radicals. [2][3]

  • Detailed Protocol (Salicylic Acid Method):

    • Reagent Preparation: Prepare solutions of ferrous sulfate (e.g., 5.0 mmol/L), salicylic acid (e.g., 5.0 mmol/L), and hydrogen peroxide (e.g., 5.0 mmol/L). [17] 2. Assay Procedure:

      • In a test tube, mix 2.0 mL of the Kinetin sample solution with 2.0 mL of ferrous sulfate solution and 2.0 mL of salicylic acid solution. [17] * Initiate the reaction by adding 2.0 mL of the hydrogen peroxide solution. [17] * Incubate the mixture at 37°C for 1 hour. [17] * Measure the absorbance of the resulting hydroxylated salicylic acid product at 510 nm. [17] 3. Data Interpretation:

      • The scavenging activity is calculated by comparing the absorbance of the sample to a control reaction without the antioxidant. [17] * % Scavenging = [1 - (A_sample / A_control)] x 100

Lipid Peroxidation Inhibition Assay (TBARS Method)
  • Principle: Lipid peroxidation is a key marker of oxidative damage to cell membranes. The Thiobarbituric Acid Reactive Substances (TBARS) assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation. [20][21]In the assay, MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct, which is quantified spectrophotometrically at ~532 nm. [22][23]* Rationale for Use: This assay moves from simple chemical reactions to a more biologically relevant substrate (lipids). It assesses the ability of Kinetin to protect a crucial cellular component from oxidative degradation.

  • Detailed Protocol (using liver homogenate as lipid source):

    • Reagent Preparation:

      • Lipid Source: Prepare a 10% w/v tissue homogenate (e.g., mouse liver) in a suitable buffer. [23] * Pro-oxidants: Prepare solutions of FeSO₄ (e.g., 5 mM) and H₂O₂ (e.g., 100 mM) to induce lipid peroxidation. [23] * TBA Reagent: Prepare a solution of 0.67% w/v thiobarbituric acid in a solution of 16.8% w/v trichloroacetic acid (TCA) in 0.125 N HCl. [23] 2. Assay Procedure:

      • Mix 0.2 mL of the Kinetin sample with the liver homogenate. Add the pro-oxidants (FeSO₄ and H₂O₂) to initiate the reaction. [23] * Incubate for 60 minutes at 37°C to allow peroxidation to occur. [23] * Stop the reaction by adding the TBA reagent. [23] * Heat the mixture at 95°C for 45-60 minutes to facilitate the formation of the MDA-TBA adduct. [20][23] * Cool the samples on ice and centrifuge to pellet any precipitate. [22] * Measure the absorbance of the supernatant at 532 nm. [21][22] 3. Data Interpretation:

      • The inhibition of lipid peroxidation is calculated by comparing the absorbance of the Kinetin-treated sample to a control where peroxidation was induced without any antioxidant.

      • The IC₅₀ value represents the concentration of Kinetin required to inhibit lipid peroxidation by 50%.

Data Synthesis and Comparative Analysis

A single value from one assay is insufficient to characterize a compound's antioxidant profile. Data should be systematically collected and presented to allow for cross-assay comparison. While specific IC₅₀ values for Kinetin are highly dependent on exact experimental conditions, a comparative table illustrates how results should be structured.

In Vitro Assay Principle Endpoint Measured Typical Standard Significance for Kinetin
DPPH H-atom/electron donation to a stable radicalDecrease in absorbance at 517 nmAscorbic Acid, TroloxMeasures general radical scavenging capacity. [7]
ABTS H-atom/electron donation to a radical cationDecrease in absorbance at 734 nmTroloxConfirms radical scavenging; suitable for diverse compounds. [10]
FRAP Electron donation to reduce Fe³⁺ to Fe²⁺Increase in absorbance at 593 nmTrolox, FeSO₄Measures reducing power; some studies show low activity for Kinetin. [15]
Hydroxyl Radical Scavenging of •OH from Fenton reactionInhibition of probe hydroxylationMannitol, TroloxDirectly tests ability to neutralize the highly damaging •OH radical. [17]
TBARS Inhibition of lipid breakdownDecrease in MDA-TBA adduct at 532 nmAscorbic Acid, BHTAssesses protection of a biologically relevant macromolecule. [20]

Concluding Insights for the Research Professional

The in vitro assessment of N6-furfuryladenosine reveals a complex antioxidant profile. While its capacity as a direct reducing agent in assays like FRAP may be limited, its strength appears to lie in its ability to directly scavenge free radicals, particularly the highly damaging hydroxyl radical, and to protect biological structures like lipids from peroxidative damage. [3][15] This multi-assay approach provides a robust and defensible characterization of Kinetin's antioxidant properties. The true validation of these findings, however, lies in their translation to cell-based and, ultimately, in vivo models, where Kinetin has been observed to modulate endogenous antioxidant enzymes like SOD and catalase, adding another layer to its protective mechanisms. [24][25]The protocols and principles outlined in this guide provide the essential foundation for any research program aiming to explore and harness the therapeutic potential of this remarkable molecule.

References

  • Benchchem. (n.d.). Protocol for D-Ascorbic acid antioxidant capacity assay (e.g., DPPH, FRAP).
  • Bio-protocol. (n.d.). 4.4.2. ABTS Radical Scavenging Assay.
  • Bio-protocol. (n.d.). 4.4. DPPH Assay.
  • Benchchem. (n.d.). Application Note and Protocol: Standard Operating Procedure for ABTS Radical Scavenging Assay.
  • Bajguz, A., et al. (2016). The Plant Hormone Cytokinin Confers Protection against Oxidative Stress in Mammalian Cells. PMC.
  • Filo. (2025, September 21). Detailed Protocol of DPPH Assay.
  • Bio-protocol. (n.d.). 3.5.2. Hydroxyl Radical Scavenging Activity Assay.
  • Gaspar, T., et al. (n.d.). Effect of kinetin on growth, auxin catabolism, peroxidase and catalase activities. PubMed.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
  • G-Biosciences. (n.d.). FRAP Antioxidant Assay, Cat. # BAQ066.
  • Benchchem. (n.d.). Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine.
  • Protocols.io. (2019, June 5). Thiobarbituric acid reactive substances (TBARS) Assay.
  • Cusabio. (2024, November 21). An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay.
  • Scribd. (n.d.). DPPH Assay Protocol for Antioxidant Activity | PDF.
  • CoLab. (2021, March 28). Antioxidant activity by FRAP assay: in vitro protocol v1.
  • PMC. (2023, May 4). In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina.
  • PMC. (2016, January 6). N6-benzyladenine and kinetin influence antioxidative stress parameters in human skin fibroblasts.
  • E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb..
  • ResearchGate. (n.d.). N 6 -Furfuryladenine (Kinetin) as a Potential Anti-Aging Molecule.
  • CABI Digital Library. (n.d.). Kinetin alleviates UV-B-induced damage in Solanum lycopersicum: implications of phenolics and antioxidants.
  • Scribd. (n.d.). ABTS Radical Scavenging Assay Method | PDF | Hydrogen Peroxide | Acid.
  • Suresh Rattan's Lab. (n.d.). N6-Furfuryladenine, Kinetin, Protects against Fenton Reaction-Mediated Oxidative Damage to DNA.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ TBARS Assay Kit (MDA Quantitation).
  • Springer Nature. (n.d.). Measurement of lipid peroxidation by thiobarbituric acid reactive substances (TBARS) assay.
  • Springer Nature Experiments. (n.d.). Lipid Peroxidation (TBARS) in Biological Samples.
  • PubMed. (2006, July 7). Novel hydroxyl radical scavenging antioxidant activity assay for water-soluble antioxidants using a modified CUPRAC method.
  • ResearchGate. (2021, March 19). Why FRAP method is not considered as a valuable method as DPPH and ABTS for the antioxidant assay?
  • PubMed. (1999, November 19). N(6)-Furfuryladenine, kinetin, protects against Fenton reaction-mediated oxidative damage to DNA.
  • ACS Publications. (2006, January 12). Novel Fluorometric Assay for Hydroxyl Radical Scavenging Capacity (HOSC) Estimation | Journal of Agricultural and Food Chemistry.
  • Aarhus University - Pure. (n.d.). N6-furfuryladenine, kinetin, protects against Fenton reaction-mediated oxidative damage to DNA.

Sources

Foundational

The Genesis of Cytokinins: A Technical Guide to the Discovery, Isolation, and Mechanistic Origins of Kinetin (N6-Furfuryladenine)

Executive Summary Kinetin (N6-furfuryladenine) holds a foundational place in cellular biology as the first identified cytokinin. Discovered in 1955 by Carlos Miller and Folke Skoog, its isolation from degraded herring sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Kinetin (N6-furfuryladenine) holds a foundational place in cellular biology as the first identified cytokinin. Discovered in 1955 by Carlos Miller and Folke Skoog, its isolation from degraded herring sperm DNA solved a critical bottleneck in plant tissue culture[1]. This whitepaper explores the historical context, the step-by-step chemical isolation protocols, the mechanistic origins of kinetin from DNA degradation, and the compound's expanding therapeutic applications, including its nucleoside derivative, kinetin riboside (N6-furfuryladenosine)[2].

The Bottleneck in Plant Tissue Culture

In the early 1950s, Folke Skoog’s laboratory at the University of Wisconsin was investigating the chemical control of plant growth using tobacco (Nicotiana tabacum cv Wisconsin #38) stem segments[3]. A major technical hurdle existed: while the plant hormone auxin (indole-3-acetic acid) could induce cell elongation and expansion, it was fundamentally insufficient to trigger cytokinesis (cell division) in excised pith tissue[4].

The pith cells would enlarge but remain undivided, indicating that a secondary "cell division factor" was missing from the culture medium[3]. Because excised tobacco pith provided a "zero-background" environment—meaning the cells would never divide without this specific factor—it served as an exceptionally reliable bioassay for isolating unknown morphogenic compounds.

The Serendipitous Discovery: From Coconut Milk to Herring Sperm DNA

Initial attempts to find this missing factor involved complex organic additives. Coconut milk was known to occasionally promote cell division, but its effects were highly variable and difficult to standardize[1]. Carlos Miller, a postdoctoral researcher in Skoog's lab, began testing other biological extracts. He serendipitously discovered that an old, degraded commercial preparation of yeast extract, and later an aged bottle of herring sperm DNA, possessed potent cell division-promoting activity[5].

Crucially, when Skoog ordered a fresh keg of herring sperm DNA to scale up their research, it showed absolutely no biological activity[1]. Miller deduced that the active compound was not the DNA itself, but a degradation product. By autoclaving the fresh DNA in a weakly acidic solution, Miller successfully recreated the highly active compound, proving that heat and degradation were the causal factors for its formation[3].

Chemical Isolation and Structural Elucidation

The isolation of this elusive factor required a rigorous, self-validating biochemical protocol. Every fraction of the chemical extraction was tested against the tobacco pith bioassay to ensure the active molecule was not lost during purification[3].

Step-by-Step Isolation Methodology

To isolate the compound, developed the following workflow in collaboration with biochemist Frank Strong[6]:

  • Degradation: Fresh herring sperm DNA was autoclaved in a slightly acidic aqueous solution. Causality: This artificial aging process accelerates the oxidation of deoxyribose, a necessary step to form the active compound[7].

  • Extraction: The degraded DNA mixture was subjected to ethanolic extraction to separate smaller organic molecules from large, intact polynucleotides[1].

  • Precipitation: Silver nitrate (

    
    ) was added to the extract. Causality: Silver ions specifically coordinate with the nitrogen atoms of purines and pyrimidines, allowing for the selective precipitation of nucleobases from the complex biological mixture[1].
    
  • Partitioning: The silver precipitate was resolubilized and partitioned using liquid-liquid extraction with diethyl ether or n-butanol, isolating the hydrophobic purine derivatives[1].

  • Chromatography: Paper chromatography was employed to separate the remaining compounds based on their partition coefficients.

  • Crystallization: The highly active fraction was crystallized, yielding pure 6-furfurylaminopurine[6].

Isolation A Aged Herring Sperm DNA B Autoclaving (Weakly Acidic) A->B C Ethanolic Extraction B->C D Silver Nitrate Precipitation C->D E Solvent Partitioning (Diethyl Ether / n-Butanol) D->E F Paper Chromatography E->F G Crystallization of Kinetin F->G

Fig 1. Step-by-step historical isolation workflow of kinetin from herring sperm DNA.

The compound was named "kinetin" due to its ability to promote cytokinesis[7]. Its structure, N6-furfuryladenine, was subsequently confirmed via de novo chemical synthesis by Strong's laboratory[3].

The Mechanistic Origin of Kinetin

For decades, kinetin was considered an artificial byproduct of DNA extraction. However, modern analytical techniques have confirmed that kinetin occurs naturally in the DNA of almost all organisms, including humans, as a secondary oxidative damage product[7].

The mechanistic formation of kinetin is a fascinating example of intramolecular rearrangement driven by oxidative stress, as detailed by[4]:

  • Oxidative Damage: Hydroxyl radicals attack the deoxyribose sugar of DNA, leading to its oxidation and the formation of furfural[8].

  • Base Release: The glycosidic bond is destabilized, releasing the adenine base.

  • Condensation: A Maillard-type condensation occurs between the aldehyde group of furfural and the exocyclic N6-amino group of the adenine residue[9].

  • Dehydration and Reduction: Subsequent dehydration yields the stable N6-furfuryladenine (kinetin) molecule[8].

Mechanism A DNA (Deoxyadenosine Residues) B Oxidative Damage / Heat A->B C Deoxyribose Oxidation (Furfural Formation) B->C D Adenine Base Release B->D E Maillard-type Condensation C->E D->E F N6-furfuryladenine (Kinetin) E->F

Fig 2. Mechanistic pathway of kinetin formation via DNA degradation and furfural condensation.

Biological Activity & Morphogenesis Logic

Following the isolation of kinetin, Skoog and Miller published a seminal 1957 paper demonstrating that plant organogenesis is not controlled by a single hormone, but by the quantitative ratio of auxin to cytokinin[1]. This discovery remains the foundational principle of modern plant tissue culture and agricultural biotechnology[10].

Auxin Concentration (IAA)Kinetin ConcentrationMorphogenic OutcomeCellular Mechanism
HighLowRoot Formation Dominant auxin signaling promotes root meristem identity.
ModerateModerateUndifferentiated Callus Balanced signaling maintains pluripotency and rapid proliferation.
LowHighShoot Formation Dominant cytokinin signaling promotes shoot apical meristem identity.

Beyond Plants: Kinetin and Furfuryladenosine in Human Biology

While kinetin was discovered in a botanical context, its implications have expanded significantly into human therapeutics and drug development.

  • Anti-Aging & Dermatology: Kinetin has been shown to delay cellular aging markers in human fibroblasts, leading to its commercialization in skincare products (e.g., Kinerase)[11]. It acts as a potent antioxidant, protecting against Fenton reaction-mediated oxidative damage to DNA[8].

  • Neuroprotection: Recent studies have demonstrated that kinetin can act as a precursor to N6-modified ATP analogs. It accelerates PINK1-dependent parkin recruitment to depolarized mitochondria, which suppresses apoptosis in neural cells—a critical pathway in Parkinson's disease research[9]. Furthermore, N6-furfuryladenine has shown protective effects in Huntington's disease models by restoring the phosphorylation of the mutant huntingtin protein[12].

  • Oncology: The nucleoside derivative of kinetin, kinetin riboside (N6-furfuryladenosine), exhibits significant antiproliferative activity. Unlike the free base, kinetin riboside induces rapid ATP depletion, genotoxic stress, and upregulation of CDKN1A (p21) in human cancer cell lines, positioning it as a highly active experimental chemotherapeutic agent[2].

Conclusion

The discovery of kinetin by Miller and Skoog is a testament to the power of serendipity combined with rigorous biochemical fractioning. By tracing the biological activity of degraded herring sperm DNA, they not only unlocked the bottleneck of plant tissue culture but also discovered a universal molecule born from DNA damage that possesses profound regulatory and protective effects across both plant and human biology.

References

  • Amasino, R. (2005). "1955: Kinetin Arrives. The 50th Anniversary of a New Plant Hormone." Plant Physiology, 138(3), 1177–1184. URL:[Link]

  • Miller, C. O., Skoog, F., Von Saltza, M. H., & Strong, F. M. (1955). "Kinetin, a cell division factor from deoxyribonucleic acid." Journal of the American Chemical Society, 77(5), 1392. URL:[Link]

  • Barciszewski, J., Siboska, G. E., Pedersen, B. O., Clark, B. F., & Rattan, S. I. (1997). "A mechanism for the in vivo formation of N6-furfuryladenine, kinetin, as a secondary oxidative damage product of DNA." FEBS Letters, 414(2), 457-460. URL:[Link]

  • Kolyachkina, S. V. (2010). "Derivatives of cytokinins: synthesis and biological activity." Dissercat. URL: [Link]

  • Boussicault, L., et al. (2018). "N6-Furfuryladenine is protective in Huntington's disease models by signaling huntingtin phosphorylation." PNAS. URL: [Link]

  • Akram, M., et al. (2022). "Cytokinins: Wide-Spread Signaling Hormones from Plants to Humans with High Medical Potential." MDPI. URL:[Link]

Sources

Exploratory

A Technical Guide to the Neuroprotective Effects of N6-Furfuryladenosine in Familial Dysautonomia

A Senior Application Scientist's Synthesis of Mechanism, Preclinical Validation, and Therapeutic Potential Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technica...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Synthesis of Mechanism, Preclinical Validation, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of the neuroprotective role of N6-furfuryladenosine, also known as Kinetin, in the context of Familial Dysautonomia (FD). We will dissect the molecular underpinnings of FD, elucidate the mechanism of action of N6-furfuryladenosine, and present a comprehensive overview of the preclinical and clinical evidence supporting its therapeutic potential. Furthermore, this document offers detailed experimental protocols and workflows to empower researchers in their investigation of novel therapeutic strategies for this devastating neurodegenerative disorder.

Understanding Familial Dysautonomia: A Disease of RNA Splicing

Familial Dysautonomia (FD), also known as Hereditary Sensory and Autonomic Neuropathy Type III (HSAN-III), is a rare, autosomal recessive genetic disorder that predominantly affects individuals of Ashkenazi Jewish descent.[1][2] The disease is characterized by the poor development and progressive degeneration of the sensory and autonomic nervous systems, leading to a myriad of debilitating symptoms including insensitivity to pain and temperature, gastrointestinal dysmotility, and cardiovascular instability.[2][3]

The genetic basis of FD lies in a single point mutation in the IKBKAP gene, specifically a T-to-C transition at position +6 of intron 20 (IVS20+6T→C).[4][5] This mutation weakens the 5' splice site of intron 20, leading to aberrant pre-mRNA splicing.[4][6] Consequently, exon 20 is frequently skipped, resulting in a frameshift and the introduction of a premature termination codon.[4] This aberrant transcript is often degraded through nonsense-mediated mRNA decay. The ultimate consequence is a significant reduction in the levels of the full-length, functional I-κ-B kinase complex-associated protein (IKAP).[4][7]

Crucially, this splicing defect is tissue-specific, with the most pronounced reduction of wild-type IKBKAP mRNA and IKAP protein observed in the central and peripheral nervous systems.[5][7][8] This tissue-specific deficiency of IKAP is believed to be the primary driver of the selective neuronal degeneration seen in FD patients.[7][8]

N6-Furfuryladenosine (Kinetin): A Promising Therapeutic Candidate

N6-furfuryladenosine (Kinetin) is a plant cytokinin that has emerged as a promising therapeutic agent for FD.[9][10] In-vitro studies have demonstrated that Kinetin can correct the underlying molecular defect in FD by promoting the inclusion of exon 20 in the IKBKAP mRNA.[9][10] This correction of the splicing defect leads to an increase in the production of the full-length, functional IKAP protein.[9][10]

Mechanism of Action: Correcting the Splice

The primary neuroprotective mechanism of N6-furfuryladenosine in the context of FD is its ability to modulate the splicing of IKBKAP pre-mRNA. While the precise molecular interactions are still under investigation, it is hypothesized that Kinetin influences the activity or recruitment of splicing factors that recognize the weakened 5' splice site of intron 20, thereby promoting its correct recognition and inclusion during the splicing process.

G cluster_0 IKBKAP Gene cluster_1 Splicing Process cluster_2 Without N6-furfuryladenosine cluster_3 With N6-furfuryladenosine Exon 19 Exon 19 Intron 20 (FD Mutation) Intron 20 (FD Mutation) Exon 20 Exon 20 Exon 21 Exon 21 Pre-mRNA Pre-mRNA Splicing Machinery Splicing Machinery Pre-mRNA->Splicing Machinery Aberrant Splicing Aberrant Splicing Splicing Machinery->Aberrant Splicing FD Mutation Impairs Recognition Correct Splicing Correct Splicing Splicing Machinery->Correct Splicing N6-furfuryladenosine Enhances Recognition Exon 20 Skipping Exon 20 Skipping Aberrant Splicing->Exon 20 Skipping Truncated IKAP Truncated IKAP Exon 20 Skipping->Truncated IKAP Neuronal Degeneration Neuronal Degeneration Truncated IKAP->Neuronal Degeneration Exon 20 Inclusion Exon 20 Inclusion Correct Splicing->Exon 20 Inclusion Full-length IKAP Full-length IKAP Exon 20 Inclusion->Full-length IKAP Neuroprotection Neuroprotection Full-length IKAP->Neuroprotection

Figure 1: Mechanism of N6-furfuryladenosine in FD.
Beyond Splicing: Potential Effects on Mitochondrial Function

Recent research has also highlighted a role for N6-furfuryladenosine in modulating mitochondrial function.[11][12][13][14] Studies in other neurodegenerative models have shown that it can enhance mitochondrial turnover and bioenergetics.[11][12][13][14] Given that mitochondrial dysfunction has been implicated in the pathophysiology of FD, these effects may represent a secondary, yet significant, neuroprotective mechanism of Kinetin.[15]

Preclinical and Clinical Evidence: A Summary of Key Findings

The therapeutic potential of N6-furfuryladenosine for FD is supported by a growing body of preclinical and clinical evidence.

In-Vitro Studies: Proof-of-Concept in Patient-Derived Cells

Initial investigations utilized cellular models derived from FD patients, such as fibroblasts and lymphoblasts.[9][10][16] These studies were instrumental in establishing the proof-of-concept that Kinetin could effectively correct the IKBKAP splicing defect and increase the levels of wild-type mRNA and full-length IKAP protein.[9][10] More recently, induced pluripotent stem cells (iPSCs) derived from FD patients have provided a more physiologically relevant in-vitro model to study the effects of Kinetin on neuronal cells.[16]

Cell Model Key Findings References
FD Patient FibroblastsIncreased wild-type IKBKAP mRNA and IKAP protein levels.[9][10]
FD Patient LymphoblastsRestoration of normal IKAP protein levels.[9][10]
FD-derived iPSCsCorrection of splicing defect in differentiated neuronal cells.[16]
In-Vivo Studies: Validation in Animal Models

The development of humanized mouse models of FD, which carry the human IKBKAP gene with the FD-causing mutation, has been crucial for in-vivo validation of therapeutic strategies.[1][4][8][17] Studies in these mice have shown that oral administration of Kinetin can increase the levels of correctly spliced IKBKAP mRNA in various tissues, including the nervous system.[18][19]

Animal Model Key Findings References
Transgenic mice with human IKBKAP mutationIncreased correctly spliced human IKBKAP mRNA in the brain and spinal cord after treatment.[1][4]
Phenotypic mouse model of FDRescue of gait ataxia and retinal degeneration with a Kinetin derivative.[19]
Clinical Studies: Early Insights into Safety and Efficacy

A clinical trial has been conducted to assess the safety and tolerability of Kinetin in FD patients.[9] This study also provided preliminary evidence of efficacy, demonstrating that oral Kinetin treatment increased the levels of correctly spliced IKBKAP mRNA in the white blood cells of patients.[9][10] While these findings are encouraging, larger and longer-term clinical trials are needed to fully evaluate the therapeutic potential of Kinetin in ameliorating the neurological symptoms of FD.

Experimental Protocols: A Guide for Researchers

This section provides detailed, step-by-step methodologies for key experiments to evaluate the neuroprotective effects of N6-furfuryladenosine and other potential therapeutic compounds for FD.

G Start Start In-Vitro Screening In-Vitro Screening Start->In-Vitro Screening Cell Viability Assays Cell Viability Assays In-Vitro Screening->Cell Viability Assays Assess Cytotoxicity Splicing Analysis (RT-PCR) Splicing Analysis (RT-PCR) In-Vitro Screening->Splicing Analysis (RT-PCR) Evaluate Splicing Correction Protein Expression (Western Blot) Protein Expression (Western Blot) In-Vitro Screening->Protein Expression (Western Blot) Confirm Protein Rescue In-Vivo Validation In-Vivo Validation Protein Expression (Western Blot)->In-Vivo Validation Promising Candidates FD Mouse Model FD Mouse Model In-Vivo Validation->FD Mouse Model Behavioral Analysis Behavioral Analysis FD Mouse Model->Behavioral Analysis Tissue-specific Splicing & Protein Analysis Tissue-specific Splicing & Protein Analysis FD Mouse Model->Tissue-specific Splicing & Protein Analysis Histological Analysis Histological Analysis FD Mouse Model->Histological Analysis End End Histological Analysis->End

Figure 2: Experimental workflow for testing neuroprotective compounds in FD.
In-Vitro Analysis in Patient-Derived Fibroblasts

Rationale: Patient-derived fibroblasts are a readily accessible cell type that recapitulates the IKBKAP splicing defect and are an excellent initial model for screening compounds that correct this defect.

4.1.1. Cell Culture and Treatment

  • Culture FD patient-derived fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells in 6-well plates at a density of 2 x 10^5 cells/well.

  • After 24 hours, treat the cells with varying concentrations of N6-furfuryladenosine (e.g., 10 µM, 50 µM, 100 µM) or a vehicle control (e.g., DMSO).

  • Incubate the cells for 72 hours before harvesting for RNA and protein analysis.

4.1.2. RNA Extraction and RT-PCR for Splicing Analysis

Rationale: Reverse transcription-polymerase chain reaction (RT-PCR) is a sensitive method to specifically amplify and quantify the wild-type and mutant IKBKAP transcripts.[20]

  • Extract total RNA from the treated and control cells using a commercially available RNA extraction kit.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamer or oligo(dT) primers.

  • Perform PCR using primers that flank exon 20 of the IKBKAP gene.

    • Forward Primer (in exon 19): 5'-GCT GAG TGT GAA GGC TGA TG-3'

    • Reverse Primer (in exon 21): 5'-TGC TGT TGA GCA GAG AAG GA-3'

  • Separate the PCR products on a 2% agarose gel. The wild-type transcript (including exon 20) will produce a larger amplicon than the mutant transcript (lacking exon 20).

  • Quantify the band intensities using densitometry to determine the percentage of exon 20 inclusion.

4.1.3. Protein Extraction and Western Blot for IKAP Levels

Rationale: Western blotting allows for the specific detection and quantification of the full-length IKAP protein, providing a direct measure of the functional consequence of splicing correction.[21][22]

  • Lyse the treated and control cells in RIPA buffer supplemented with protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 30 µg of total protein per sample on an 8% SDS-PAGE gel.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the C-terminus of IKAP overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalize the IKAP band intensity to a loading control (e.g., β-actin or GAPDH).

In-Vivo Analysis in a Humanized FD Mouse Model

Rationale: A humanized mouse model that recapitulates the tissue-specific splicing defect and neurological phenotypes of FD is essential for evaluating the in-vivo efficacy and biodistribution of a therapeutic candidate.[8][17]

4.2.1. Animal Treatment

  • Use a validated FD mouse model, such as the TgFD9;IkbkapΔ20/flox mouse.[17]

  • Administer N6-furfuryladenosine or a vehicle control to the mice via oral gavage or formulated in their chow.

  • Treat the mice for a specified duration (e.g., 4-8 weeks).

4.2.2. Behavioral Analysis

  • Perform a battery of behavioral tests to assess motor coordination, sensory function, and autonomic function. Examples include:

    • Rotarod test: for motor coordination and balance.

    • Hot plate test: for thermal pain sensation.

    • Heart rate variability analysis: for autonomic function.

4.2.3. Tissue-Specific Splicing and Protein Analysis

  • At the end of the treatment period, euthanize the mice and harvest various tissues, including the brain, spinal cord, dorsal root ganglia (DRG), and peripheral nerves.

  • Perform RT-PCR and Western blot analysis on these tissues as described in sections 4.1.2 and 4.1.3 to assess the effect of N6-furfuryladenosine on IKBKAP splicing and IKAP protein levels in the relevant neuronal tissues.

4.2.4. Histological Analysis

  • Perform histological analysis of neuronal tissues to assess for neuroprotection.

  • Use techniques such as Nissl staining to quantify neuronal cell number and immunostaining for neuronal markers (e.g., NeuN) and apoptotic markers (e.g., cleaved caspase-3).

Future Directions and Challenges

While N6-furfuryladenosine holds significant promise as a therapeutic for FD, several challenges and future research directions remain.

  • Optimizing Delivery and Bioavailability: Further studies are needed to optimize the formulation and delivery of Kinetin to ensure adequate penetration into the central and peripheral nervous systems.

  • Long-Term Efficacy and Safety: The long-term efficacy and safety of Kinetin treatment need to be established in both preclinical models and human clinical trials.

  • Combination Therapies: Investigating the potential of combination therapies, where Kinetin is used alongside other neuroprotective agents or gene-based therapies, may offer a more comprehensive therapeutic approach.[23]

  • Understanding the Broader Neuroprotective Mechanisms: Further research is warranted to fully elucidate the downstream effects of IKAP restoration and the potential direct effects of Kinetin on mitochondrial function and other cellular pathways relevant to neurodegeneration.

Conclusion

N6-furfuryladenosine represents a targeted and promising therapeutic strategy for Familial Dysautonomia. By directly addressing the underlying molecular defect of aberrant IKBKAP pre-mRNA splicing, Kinetin offers a rational approach to restoring IKAP protein levels and, consequently, providing neuroprotection. The comprehensive experimental framework provided in this guide is intended to facilitate further research and development in this critical area, with the ultimate goal of translating these promising preclinical findings into an effective therapy for individuals affected by this debilitating disease.

References

  • Ibrahim, A., et al. (2018). Antisense oligonucleotides correct the familial dysautonomia splicing defect in IKBKAP transgenic mice. Nucleic Acids Research, 46(10), 4815–4827. [Link]

  • Slaugenhaupt, S. A., et al. (2003). Report Tissue-Specific Reduction in Splicing Efficiency of IKBKAP Due to the Major Mutation Associated with Familial Dysautonomia. The American Journal of Human Genetics, 72(3), 749–758. [Link]

  • Cold Spring Harbor Laboratory. (2018). Therapeutic RNA corrects splicing defect that causes familial dysautonomia. CSHL.edu. [Link]

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  • Anderson, A., et al. (2025). Relaxation of mitochondrial hyperfusion in the diabetic retina via N6-furfuryladenosine confers neuroprotection regardless of glycaemic status. University of Birmingham's Research Portal. [Link]

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Foundational

The Metabolic Journey of Exogenous Furfuryladenosine in Human Fibroblasts: A Technical Guide for Researchers

Abstract N6-furfuryladenosine, a synthetic cytokinin commonly known as kinetin, has garnered significant interest for its anti-aging and cytoprotective effects on human cells, particularly skin fibroblasts.[1][2] Its the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N6-furfuryladenosine, a synthetic cytokinin commonly known as kinetin, has garnered significant interest for its anti-aging and cytoprotective effects on human cells, particularly skin fibroblasts.[1][2] Its therapeutic potential is intrinsically linked to its metabolic fate upon entering the cellular environment. This technical guide provides an in-depth exploration of the metabolic pathways governing exogenous furfuryladenosine in human fibroblasts, from cellular uptake and enzymatic conversion to its ultimate incorporation into cellular macromolecules. We will dissect the key enzymatic players, propose a comprehensive metabolic map, and provide detailed experimental protocols for researchers investigating the bioactivity and metabolism of this intriguing molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the metabolic pathways of furfuryladenosine for therapeutic and research applications.

Introduction: The Biological Significance of Furfuryladenosine

Furfuryladenosine, in its base form (kinetin) and as a nucleoside (kinetin riboside), exhibits a range of beneficial effects on human fibroblasts. These include delaying the onset of cellular senescence, mitigating oxidative stress, and maintaining cellular morphology and function during serial passaging.[1][2] Notably, many of the biological activities of furfuryladenosine are dependent on its metabolic activation within the cell. The conversion of the relatively inert exogenous molecule into phosphorylated derivatives is a critical prerequisite for its interaction with intracellular targets and its potential integration into the purine metabolic network.[3] Understanding this metabolic journey is therefore paramount for elucidating its mechanism of action and for the rational design of novel therapeutics based on its structure.

Cellular Uptake and Initial Metabolism: Gateway to Bioactivity

The metabolic processing of exogenous furfuryladenosine begins with its transport across the plasma membrane and its initial conversion into a nucleoside monophosphate. Two primary pathways are considered for the bioactivation of the furfuryladenosine moiety, depending on whether it is supplied as the purine base (kinetin) or as the nucleoside (kinetin riboside).

The Purine Salvage Pathway: Activating the Kinetin Base

When supplied as N6-furfuryladenine (kinetin), the molecule is likely processed through the purine salvage pathway. This pathway is a critical cellular mechanism for recycling purine bases from the degradation of nucleic acids, thus conserving energy compared to de novo synthesis.[4]

  • Key Enzyme: Adenine Phosphoribosyltransferase (APRT) : Evidence suggests that kinetin is recognized as a substrate by adenine phosphoribosyltransferase (APRT).[4] This enzyme catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the kinetin base, directly yielding N6-furfuryladenosine monophosphate (kinetin monophosphate).[5] Deficiency in APRT is a known genetic disorder that leads to a buildup of adenine and its metabolites, highlighting the enzyme's crucial role in purine metabolism.[6][7][8]

The Nucleoside Kinase Pathway: Activating Kinetin Riboside

When human fibroblasts are treated with N6-furfuryladenosine (kinetin riboside), the primary route of activation is phosphorylation catalyzed by a nucleoside kinase.

  • Key Enzyme: Adenosine Kinase (ADK) : Studies utilizing pharmacological inhibitors and siRNA-mediated knockdown have definitively implicated adenosine kinase (ADK) in the bioactivation of kinetin riboside.[3] ADK transfers the gamma-phosphate from ATP to the 5'-hydroxyl group of the ribose moiety of kinetin riboside, forming N6-furfuryladenosine monophosphate. Inhibition of ADK activity significantly attenuates the cytotoxic and anti-proliferative effects of kinetin riboside in various human cell lines, underscoring the essential role of this phosphorylation step.[3]

Downstream Metabolic Conversions: From Monophosphate to Triphosphate

Once N6-furfuryladenosine monophosphate is formed, it can be further phosphorylated by other cellular kinases to its corresponding di- and triphosphate forms. This sequential phosphorylation is a common fate for nucleoside monophosphates and is necessary for their incorporation into nucleic acids and for their role as energy carriers.

  • N6-furfuryladenosine Diphosphate (Kinetin Diphosphate) : The conversion of the monophosphate to the diphosphate is likely carried out by a nucleoside monophosphate kinase.

  • N6-furfuryladenosine Triphosphate (Kinetin Triphosphate - KTP) : The final phosphorylation step to yield N6-furfuryladenosine triphosphate (KTP) is catalyzed by a nucleoside diphosphate kinase. The existence of KTP has been demonstrated, and it has been shown to be a substrate for certain protein kinases.[9] The formation of KTP is a critical branch point, as it can then potentially be utilized by DNA and RNA polymerases.

Incorporation into Cellular Macromolecules: The Ultimate Fate

A significant aspect of the metabolic fate of exogenous furfuryladenosine is its potential incorporation into the genetic material of the cell, namely RNA and DNA.

Incorporation into RNA

The presence of a ribose sugar in kinetin riboside and its subsequent conversion to KTP makes it a potential substrate for RNA polymerases. While direct, quantitative evidence for the incorporation of exogenous furfuryladenosine into the RNA of human fibroblasts is an area of active research, the metabolic pathway strongly supports this possibility. The incorporation of modified purines into RNA can have significant effects on RNA stability, processing, and translation.

Incorporation into DNA

The incorporation of furfuryladenosine into DNA is a more complex issue. For this to occur, the ribose moiety of kinetin riboside would need to be reduced to a deoxyribose, a reaction catalyzed by ribonucleotide reductase. Alternatively, there is evidence for the endogenous formation of kinetin within cellular DNA as a result of oxidative damage to the deoxyribose moiety and its subsequent reaction with an adenine base.[10] This suggests that repair mechanisms exist to recognize and potentially excise this modified base. However, it also raises the possibility that exogenous furfuryladenosine, once converted to its deoxyribonucleotide form, could be incorporated into DNA during replication or repair processes. One study did observe an increase in the total amount of DNA in the nuclei of fibroblasts cultured in the presence of kinetin, which may indirectly support the notion of its involvement in DNA metabolism.[11]

Visualizing the Metabolic Pathways

To provide a clear overview of the metabolic journey of exogenous furfuryladenosine, the following diagrams illustrate the key pathways and enzymatic steps.

Metabolic_Fate_of_Kinetin cluster_uptake Cellular Uptake cluster_salvage Purine Salvage Pathway Exogenous Kinetin Exogenous Kinetin Kinetin Kinetin Exogenous Kinetin->Kinetin APRT Adenine Phosphoribosyltransferase (APRT) Kinetin->APRT PRPP PRPP PRPP->APRT Kinetin Monophosphate N6-furfuryladenosine Monophosphate APRT->Kinetin Monophosphate PPi PPi APRT->PPi

Caption: Metabolic activation of N6-furfuryladenine (Kinetin) via the purine salvage pathway.

Metabolic_Fate_of_Kinetin_Riboside cluster_uptake Cellular Uptake cluster_phosphorylation Nucleoside Kinase Pathway Exogenous Kinetin Riboside Exogenous Kinetin Riboside Kinetin Riboside N6-furfuryladenosine Exogenous Kinetin Riboside->Kinetin Riboside ADK Adenosine Kinase (ADK) Kinetin Riboside->ADK ATP ATP ATP->ADK Kinetin Monophosphate N6-furfuryladenosine Monophosphate ADK->Kinetin Monophosphate ADP ADP ADK->ADP

Caption: Metabolic activation of N6-furfuryladenosine (Kinetin Riboside) via adenosine kinase.

Downstream_Metabolism Kinetin Monophosphate N6-furfuryladenosine Monophosphate Kinetin Diphosphate N6-furfuryladenosine Diphosphate Kinetin Monophosphate->Kinetin Diphosphate Nucleoside Monophosphate Kinase Kinetin Triphosphate N6-furfuryladenosine Triphosphate (KTP) Kinetin Diphosphate->Kinetin Triphosphate Nucleoside Diphosphate Kinase Ribonucleotide Reductase Ribonucleotide Reductase Kinetin Diphosphate->Ribonucleotide Reductase RNA RNA Kinetin Triphosphate->RNA RNA Polymerase DNA DNA dKTP Deoxy-Kinetin Triphosphate (dKTP) Ribonucleotide Reductase->dKTP dKTP->DNA DNA Polymerase

Caption: Downstream metabolism of N6-furfuryladenosine monophosphate and its potential incorporation into nucleic acids.

Experimental Protocols for Studying Furfuryladenosine Metabolism

To facilitate research in this area, we provide the following detailed experimental protocols. These protocols are designed to be self-validating and are based on established methodologies in the field of nucleoside metabolism.

Human Fibroblast Cell Culture
  • Cell Lines: Primary human dermal fibroblasts (e.g., from ATCC or other reputable cell banks).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency using Trypsin-EDTA.

Radiolabeling Studies to Trace Metabolic Fate

This protocol allows for the tracing of exogenous furfuryladenosine through its metabolic pathways.

  • Materials:

    • Human fibroblasts cultured in 6-well plates.

    • [³H]- or [¹⁴C]-labeled N6-furfuryladenosine (custom synthesis may be required).

    • Cell lysis buffer (e.g., RIPA buffer).

    • Scintillation cocktail and vials.

    • Scintillation counter.

  • Procedure:

    • Seed fibroblasts in 6-well plates and allow them to adhere and grow to ~70% confluency.

    • Replace the culture medium with fresh medium containing a known concentration and specific activity of radiolabeled furfuryladenosine (e.g., 1 µCi/mL).

    • Incubate for various time points (e.g., 1, 4, 12, 24 hours).

    • At each time point, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiolabel.

    • Lyse the cells in each well with 500 µL of cell lysis buffer.

    • Collect the cell lysates and centrifuge to pellet cellular debris.

    • Transfer a known volume of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • The remaining lysate can be used for metabolite analysis (Protocol 6.3) and nucleic acid incorporation (Protocol 6.4).

HPLC Analysis of Furfuryladenosine and its Metabolites

This protocol enables the separation and quantification of furfuryladenosine and its phosphorylated derivatives.

  • Materials:

    • Cell lysates from Protocol 6.2.

    • Perchloric acid (PCA).

    • Potassium hydroxide (KOH).

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a reverse-phase C18 column.

    • Mobile phase: A gradient of a low-concentration phosphate buffer (e.g., 50 mM KH₂PO₄, pH 5.5) and methanol.

    • Standards for kinetin, kinetin riboside, and their phosphorylated forms (if available).

  • Procedure:

    • To the cell lysate, add an equal volume of ice-cold 0.8 M PCA to precipitate proteins.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Neutralize the supernatant by adding 3 M KOH.

    • Incubate on ice for 15 minutes to allow the precipitation of potassium perchlorate.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm filter.

    • Inject a known volume of the filtered extract onto the HPLC system.

    • Monitor the elution profile at 269 nm.

    • Identify and quantify the peaks by comparing their retention times and areas with those of known standards. If working with radiolabeled compounds, collect fractions and measure radioactivity by scintillation counting.

Quantification of Furfuryladenosine Incorporation into DNA and RNA

This protocol determines the extent to which exogenous furfuryladenosine is incorporated into nucleic acids.

  • Materials:

    • Cell lysates from Protocol 6.2.

    • DNA and RNA purification kits (e.g., Qiagen DNeasy and RNeasy kits).

    • DNase and RNase inhibitors.

    • Spectrophotometer (e.g., NanoDrop).

    • Scintillation counter.

  • Procedure:

    • From the cell lysate, isolate total RNA and genomic DNA using appropriate commercial kits, following the manufacturer's instructions. Ensure to include DNase treatment for RNA samples and RNase treatment for DNA samples to prevent cross-contamination.

    • Quantify the concentration and purity of the isolated DNA and RNA using a spectrophotometer (A260/A280 ratio).

    • Measure the radioactivity of a known amount of the purified DNA and RNA by scintillation counting.

    • Calculate the specific incorporation of the radiolabel into DNA and RNA (e.g., in dpm per µg of nucleic acid).

Quantitative Data Summary

While comprehensive quantitative data on the metabolic flux of furfuryladenosine in human fibroblasts is still an emerging area of research, the following table provides a conceptual framework for presenting such data.

MetaboliteRelative Abundance (Time-dependent)Incorporation Level (e.g., pmol/µg DNA/RNA)Key Enzyme(s) Involved
N6-furfuryladenine (Kinetin)Decreases over time-APRT
N6-furfuryladenosineIncreases then decreases-ADK
Kinetin MonophosphatePeaks at intermediate time points-APRT, ADK
Kinetin DiphosphateTransiently detected-Nucleoside Monophosphate Kinase
Kinetin Triphosphate (KTP)Reaches a steady state-Nucleoside Diphosphate Kinase
Incorporation into RNAIncreases over timeTo be determinedRNA Polymerase
Incorporation into DNALow but detectable increaseTo be determinedDNA Polymerase

Conclusion and Future Directions

The metabolic fate of exogenous furfuryladenosine in human fibroblasts is a multi-step process involving cellular uptake, enzymatic activation via the purine salvage and nucleoside kinase pathways, and subsequent phosphorylation to its bioactive triphosphate form. This journey culminates in its potential incorporation into cellular RNA and DNA. The key enzymes, adenine phosphoribosyltransferase and adenosine kinase, are critical gates controlling the entry of furfuryladenosine into the cellular purine pool.

Future research should focus on obtaining more precise quantitative data on the metabolic flux of furfuryladenosine through these pathways in human fibroblasts. The use of stable isotope-labeled furfuryladenosine coupled with mass spectrometry-based metabolomics would provide a powerful tool for these investigations.[12] Furthermore, elucidating the functional consequences of furfuryladenosine incorporation into nucleic acids is a crucial next step in fully understanding its biological effects. A deeper comprehension of its metabolic journey will undoubtedly pave the way for novel therapeutic strategies targeting cellular aging and disease.

References

  • Rattan, S. I., & Clark, B. F. (1994). Kinetin delays the onset of ageing characteristics in human fibroblasts. Biochemical and biophysical research communications, 201(2), 665–672. [Link]

  • Kowalska, E. (1992). Influence of kinetin (6-furfurylo-amino-purine) on human fibroblasts in the cell culture. Folia morphologica, 51(2), 109–118. [Link]

  • Kollau, A., Gith, R., Scheer, U., & Greger, H. (2009). The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A (p21) upregulation in human cancer cell lines. Biochemical pharmacology, 77(7), 1125–1138. [Link]

  • Hypoxanthine-guanine phosphoribosyltransferase. (n.d.). In ScienceDirect. Retrieved from a relevant ScienceDirect topic page.
  • Beranek, A., & Rattan, S. I. (2005). Kinetin and zeatin delay the onset of ageing characteristics in human fibroblasts. Mechanisms of Ageing and Development, 126(4), 511-516.
  • Porter, D. J., & Krenitsky, T. A. (1989). Purine nucleoside phosphorylase. Kinetic mechanism of the enzyme from calf spleen. The Journal of biological chemistry, 264(11), 6110–6115. [Link]

  • Bianchi, V., & Spychala, J. (2003). Metabolism of radiolabeled nucleosides in cultured cells. Methods in molecular biology (Clifton, N.J.), 215, 249–262.
  • Purine nucleoside phosphorylase. (n.d.). In Wikipedia. Retrieved from [Link]

  • Stancato, L., & Dow, K. E. (2008). Quantification of DNA synthesis from different pathways in cultured human fibroblasts and myocytes. American journal of physiology. Endocrinology and metabolism, 294(1), E206–E213. [Link]

  • Fox, I. H., & Kelley, W. N. (1971). Human purine phosphoribosyltransferases: characterization of the enzymes from normal and mutant tissue. The Journal of biological chemistry, 246(18), 5739–5748.
  • Direct Quantification of Cell-Free, Circulating DNA from Unpurified Plasma. (2014). PLOS ONE, 9(3), e92831. [Link]

  • APRT deficiency. (n.d.). In Kidney Care UK. Retrieved from [Link]

  • Yuan, M., Breitkopf, S. B., Yang, X., & Asara, J. M. (2012). A positive/negative ion-switching, targeted mass spectrometry-based metabolomics platform for bodily fluids, cells, and fresh and fixed tissue.
  • Voller, J., Gaston-Mathe, Y., & Zatloukal, M. (2010). and N6-Furfuryl-Adenosine Triphosphate-Binding Capabilities of Kinases. Analytical Chemistry, 82(19), 8094-8102.
  • Barciszewski, J., Siboska, G. E., & Clark, B. F. (1996). Evidence for the presence of kinetin in DNA and cell extracts. FEBS letters, 393(2-3), 245–248. [Link]

  • Kaufman, M., Pinsky, L., & Shanies, D. D. (1974). Metabolism of testosterone-14C by cultured human cells. Experimental cell research, 85(1), 142–150. [Link]

  • APRT gene. (2012). In MedlinePlus. Retrieved from [Link]

  • DNA Fragmentation Induced in Human Fibroblasts by 56 Fe Ions: Experimental Data and Monte Carlo Simulations. (2004).
  • Purine Nucleoside Phosphorylase (PNP). (n.d.). In Cytoskeleton, Inc. Retrieved from [Link]

  • Mikhailov, S. N., & Efimtseva, E. V. (2006). Chemoenzymatic Synthesis of Cytokinins from Nucleosides: Ribose as a Blocking Group. Current Protocols in Nucleic Acid Chemistry, 25(1), 1.15.1-1.15.15.
  • Mass Spectrometry for Metabolomics. (n.d.). In Environmental Molecular Sciences Laboratory. Retrieved from [Link]

  • Dolezal, K., & Spichal, L. (2021). Cytoprotective activities of kinetin purine isosteres. Bioorganic & Medicinal Chemistry, 33, 115993.
  • Adenine phosphoribosyltransferase deficiency. (2019). In Orphanet. Retrieved from [Link]

  • Malavade, P. V. (2024). Successful Management of Adenine Phosphoribosyl Transferase Enzyme Deficiency in Renal Transplantation: A Case Report. Indian Journal of Nephrology, 34(3), 383–385. [Link]

  • Kinetin Riboside and Its ProTides Activate the Parkinson's Disease Associated PTEN-Induced Putative Kinase 1 (PINK1) Independent of Mitochondrial Depolarization. (2017). Journal of Medicinal Chemistry, 60(7), 2963-2970. [Link]

  • Zeni, O., Scarfì, M. R., & Villani, P. (2009). Human fibroblasts and 900 MHz radiofrequency radiation: evaluation of DNA damage after exposure and co-exposure to 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5h)-furanone (MX). Radiation research, 172(1), 108–114. [Link]

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Protocols & Analytical Methods

Method

HPLC method development for furfuryladenosine quantification in plant tissue

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Quantification of N6-Furfuryladenosine (Kinetin Riboside) in Plant Tissues Executive Summary & Biological Context Kinetin ribosid...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Quantification of N6-Furfuryladenosine (Kinetin Riboside) in Plant Tissues

Executive Summary & Biological Context

Kinetin riboside (N6-furfuryladenosine) is a naturally occurring cytokinin nucleoside initially identified in plant extracts such as coconut water. Beyond its role in regulating plant cell division and delaying senescence, kinetin riboside has garnered intense interest in drug development due to its potent anti-cancer properties, specifically acting as a repressor of CCND1/CCND2 with preclinical antimyeloma activity [[1]]().

Quantifying this phytohormone in complex botanical matrices presents a significant analytical challenge. Endogenous concentrations are often at trace levels, and plant tissues are rich in co-extracting phenolic compounds, lipids, and pigments that cause severe baseline drift in UV detection and ion suppression in mass spectrometry. This guide details a robust, self-validating analytical strategy utilizing dual-stage solid-phase extraction (SPE) coupled with HPLC-UV and LC-MS/MS to achieve highly specific and sensitive quantification 2.

Mechanistic Rationale & Analytical Strategy

Why Dual-Stage SPE? To achieve a limit of detection (LOD) in the nanomolar range, sample cleanup must exploit the specific chemical properties of the purine ring.

  • C18 SPE (Reversed-Phase Cleanup): The initial C18 pass acts as a desalting and preliminary defatting step. Highly non-polar interferents are retained on the column, while the moderately polar kinetin riboside elutes in the aqueous flow-through [[3]]().

  • Oasis MCX (Mixed-Mode Cation Exchange): Kinetin riboside contains a secondary amine on the adenine ring. By acidifying the sample extract (pH ~3.0), this amine becomes protonated. The MCX cartridge captures the protonated purine via strong cation exchange, allowing neutral and acidic interferents to be washed away. The target analyte is subsequently eluted using a basic methanolic solution, which neutralizes the charge and disrupts the ionic interaction 2.

Chromatographic & Detection Causality For separation, a high-efficiency C18 column is employed. The furfuryl moiety provides sufficient hydrophobicity for retention, while the ribose ring ensures solubility in aqueous-organic mobile phases. Detection is achieved either via Photodiode Array (PDA) at 269 nm (the absorption maximum of the conjugated purine ring) 4 or via LC-MS/MS using Selected Reaction Monitoring (SRM). In SRM, the protonated molecular ion [M+H]+ at m/z 348 is isolated, and collision-induced dissociation (CID) cleaves the glycosidic bond to yield the kinetin base fragment at m/z 216 2.

Visualization of the Analytical Workflow

KR_Workflow Homogenization 1. Tissue Homogenization (Acidified MeOH/H2O) Centrifugation 2. Centrifugation & Filtration (Precipitates Proteins) Homogenization->Centrifugation Extract SPE_C18 3. C18 SPE Cleanup (Removes Lipids & Non-polars) Centrifugation->SPE_C18 Supernatant SPE_MCX 4. Mixed-Mode Cation Exchange (MCX) (Captures Protonated Purine) SPE_C18->SPE_MCX Aqueous Eluate Reconstitution 5. Elution & Reconstitution (5% NH4OH in MeOH) SPE_MCX->Reconstitution Target Fraction HPLC_Analysis 6. HPLC-UV / LC-MS/MS (C18, 269 nm or SRM 348->216) Reconstitution->HPLC_Analysis Injection

Mechanistic workflow for kinetin riboside extraction and HPLC quantification.

Validated Chromatographic Parameters & Quantitative Data

The following tables summarize the optimized parameters and validation metrics comparing standard HPLC-UV against high-sensitivity LC-MS/MS methodologies [[2]](), [[4]]().

Table 1: Optimized Chromatographic & Mass Spectrometric Parameters

ParameterHPLC-UV MethodLC-MS/MS Method
Column C18 (e.g., 250 x 4.6 mm, 5 µm)UPLC C18 (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase Methanol / 0.05 M Potassium PhosphateMethanol / Acetic Acid Buffer (95:5, v/v)
Elution Profile GradientIsocratic or Gradient
Detection PDA at 269 nmESI+, SRM Mode
SRM Transitions N/APrecursor: m/z 348 → Product: m/z 216

Table 2: Method Validation Metrics for Kinetin Riboside

MetricHPLC-UV PerformanceLC-MS/MS Performance
Linearity (r²) > 0.999> 0.993
Limit of Detection (LOD) ~3.26 µg/mL~0.005 µM
Retention Time Precision (RSD) < 2.0 %0.18 %
Recovery Rate 99% - 101%> 95%

Step-by-Step Experimental Protocol

Self-Validating System Design: To ensure data trustworthiness, this protocol strictly incorporates internal standards, matrix spikes, and system suitability testing (SST) to continuously verify extraction efficiency and column performance.

Phase 1: Tissue Extraction & Matrix Spiking

  • Sample Preparation: Weigh 1.0 g of lyophilized plant tissue (or accurately measure 10 mL of liquid endosperm/coconut water).

  • Self-Validation Check (Matrix Spike): Prepare a duplicate sample and spike it with 100 µL of a 10 µM kinetin riboside reference standard. This parallel sample will be used to calculate absolute recovery and rule out matrix-induced ion suppression.

  • Homogenization: Add 10 mL of acidified extraction buffer (Milli-Q water adjusted to pH 3.0 with acetic acid). Causality: The acidic environment protonates the N6-secondary amine, stabilizing the molecule and preparing it for downstream cation exchange.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris and precipitated proteins. Collect the supernatant.

Phase 2: Dual-Stage Solid-Phase Extraction (SPE)

  • C18 Desalting: Condition a C18 SPE cartridge (500 mg) with 5 mL methanol, followed by 5 mL acidified water (pH 3.0). Load the supernatant. Collect the flow-through. Causality: The highly lipophilic plant interferents bind to the C18 resin, while the polar kinetin riboside passes through in the aqueous fraction.

  • Oasis MCX Purification: Condition an Oasis MCX cartridge (3 mL) with 3 mL methanol and 3 mL acidified water. Load the C18 flow-through onto the MCX cartridge. Causality: The protonated kinetin riboside binds tightly to the sulfonic acid groups of the mixed-mode resin.

  • Washing: Wash the MCX cartridge with 3 mL of 0.1 M HCl, followed by 3 mL of 100% methanol. This removes neutral and acidic impurities without displacing the target analyte.

  • Elution: Elute the target analyte using 3 mL of 5% ammonium hydroxide (NH₄OH) in methanol. Causality: The basic pH neutralizes the protonated amine, disrupting the ionic interaction and releasing the kinetin riboside.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in 100 µL of the initial HPLC mobile phase.

Phase 3: Chromatographic Separation & Validation

  • System Suitability Test (SST): Prior to running samples, inject six replicates of a 5 µM kinetin riboside standard. Ensure the retention time Relative Standard Deviation (RSD) is < 2.0% and the peak tailing factor is ≤ 1.5.

  • Method Blank: Inject a blank solvent sample to prove there is no column carryover (S/N < 3 at the target retention time).

  • Sample Injection: Inject 10 µL of the reconstituted sample onto the C18 column.

  • Data Acquisition: Run the optimized mobile phase gradient. Monitor absorbance at 269 nm (for HPLC-UV) or monitor the m/z 348 → 216 transition (for LC-MS/MS).

  • Data Analysis: Calculate the recovery from the spiked sample. An acceptable recovery range for complex plant matrices is 85–115%.

References

  • Identification of kinetin and kinetin riboside in coconut (Cocos Nucifera L.) water using a combined approach of liquid chromatography-tandem mass spectrometry, high performance liquid chromatography and capillary electrophoresis.
  • Identification of kinetin riboside as a repressor of CCND1 and CCND2 with preclinical antimyeloma activity.
  • A New Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Quantification of Cytokinins in Coconut Water from Different Maturation Stages of Malaysia's Coconut.CABI Digital Library.

Sources

Application

topical formulation stability of furfuryladenosine for dermatological research

Application Note: Formulation Stability and Delivery Systems for N6-Furfuryladenine (Kinetin) in Dermatopathology Scientific & Mechanistic Context N6-furfuryladenine, commonly known as kinetin, is a synthetic cytokinin o...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Stability and Delivery Systems for N6-Furfuryladenine (Kinetin) in Dermatopathology

Scientific & Mechanistic Context

N6-furfuryladenine, commonly known as kinetin, is a synthetic cytokinin originally identified for its role in plant cell division. In dermatological research, kinetin has emerged as a potent bioactive molecule capable of delaying age-related changes in human skin fibroblasts[1]. Mechanistically, topical kinetin acts as a powerful antioxidant, scavenging reactive oxygen species (ROS) and protecting cellular DNA and proteins from oxidative and glyoxidative damage. Furthermore, it inhibits cell senescence—preventing inflamed cells from halting the division of surrounding healthy cells—and improves skin barrier function by reducing transepidermal water loss (TEWL)[2].

G K N6-Furfuryladenine (Kinetin) ROS Scavenges ROS & Reduces Oxidative Stress K->ROS Antioxidant SEN Inhibits Cell Senescence K->SEN Modulates BAR Improves Skin Barrier (Reduces TEWL) K->BAR Upregulates EFF Dermatological Efficacy (Anti-Aging) ROS->EFF SEN->EFF BAR->EFF

Fig 1: Mechanistic pathways of Kinetin in dermatological applications.

Physicochemical Challenges & Stability Profiling

Despite its biological efficacy, formulating kinetin presents significant physicochemical challenges. Kinetin is practically insoluble in water[3]. While it demonstrates exceptional stability in highly alkaline aqueous solutions (e.g., maintaining a 1.0 mg/mL concentration in 0.05 N KOH for 90 days across various temperatures)[4], such extreme pH levels are entirely incompatible with the human acid mantle (pH ~5.5).

When formulated into standard topical bases, kinetin is highly susceptible to degradation induced by UV light and thermal stress[5]. To achieve the therapeutically effective concentration range of 0.05% to 1.0% w/w[3][5] without precipitation or degradation, advanced delivery systems such as oil-in-water (O/W) nanoemulsions or liposomal gels are required[1]. These systems partition the hydrophobic furfuryl moiety into the lipid phase, shielding it from aqueous hydrolysis and photo-oxidation.

Quantitative Stability Profile Comparison

Formulation MatrixSolubility LimitUV StabilityThermal Stability (40°C)Skin Penetration
Pure Aqueous (0.05N KOH) 1.0 mg/mLPoor (Rapid degradation)High (>90 days)Low (Ionized state)
Standard O/W Cream < 0.05% (Suspension)ModeratePoor (Crystallization risk)Moderate
Liposomal / Nanoemulsion > 1.0% (Encapsulated)High (Shielded)High (>6 months)High (Enhanced TEWL)

Experimental Workflows

G OP Lipid Phase + Kinetin (Heated to 75°C) MIX Phase Inversion Mixing (High-Shear Homogenization) OP->MIX AP Aqueous Phase + Surfactant (Heated to 75°C) AP->MIX COOL Rapid Cooling (Nanoemulsion Formation) MIX->COOL TEST HPLC Stability Testing (UV/Heat Stress) COOL->TEST

Fig 2: Workflow for kinetin nanoemulsion formulation and stability testing.

Protocol 1: Preparation of Kinetin-Loaded O/W Nanoemulsion

Objective: To formulate a 0.5% w/w kinetin nanoemulsion that maximizes thermodynamic stability and skin bioavailability.

Causality & Rationale: High-shear homogenization coupled with the Phase Inversion Temperature (PIT) method forces the kinetin into the lipid core of the nanodroplets. This prevents the active ingredient from crystallizing out of solution (a common failure in standard creams) and provides a steric barrier against UV degradation[1][5].

Step-by-Step Methodology:

  • Lipid Phase Preparation: Accurately weigh 0.5g of Kinetin powder (98%+ purity)[5]. Disperse it into a lipid blend consisting of 15g Caprylic/Capric Triglyceride and 5g Squalane. Heat the mixture to 75°C under continuous magnetic stirring until the kinetin is completely solubilized. Rationale: Squalane mimics skin sebum, enhancing biocompatibility, while the elevated temperature lowers lipid viscosity for complete active dissolution.

  • Aqueous Phase Preparation: In a separate vessel, dissolve 3g of Polysorbate 80 (emulsifier) and 0.5g of Sodium Hyaluronate in 76g of ultra-pure water. Adjust the pH to 5.5 using a dilute citric acid buffer. Heat to 75°C. Rationale: Matching the temperatures of both phases prevents premature lipid solidification and kinetin precipitation during mixing.

  • Emulsification: Slowly add the aqueous phase to the lipid phase while homogenizing at 10,000 RPM using a high-shear rotor-stator homogenizer. Continue homogenization for 10 minutes.

  • Rapid Cooling (Phase Inversion): Immediately transfer the emulsion to an ice bath, stirring at 500 RPM until the temperature drops below 30°C. Rationale: Rapid cooling kinetically traps the droplets in the nanometer size range (typically 50-150 nm), preventing Ostwald ripening and ensuring long-term physical stability.

  • Validation: Measure the droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). A self-validating system will yield a PDI < 0.2, confirming a monodisperse, stable nanoemulsion.

Protocol 2: Accelerated Stability Testing and HPLC Quantification

Objective: To quantify the chemical degradation kinetics of the formulated kinetin under thermal and photolytic stress.

Causality & Rationale: Because kinetin degrades into adenine and furfuryl alcohol under UV and heat[5], an accelerated stability protocol must isolate these variables. HPLC-UV is utilized because the N6-substituted purine ring exhibits a distinct UV absorbance maximum at 268 nm, allowing precise chromatographic separation from its degradation byproducts[4].

Step-by-Step Methodology:

  • Sample Aliquoting & Stress Conditions: Divide the nanoemulsion into three batches.

    • Batch A (Control): Stored at 4°C in amber glass.

    • Batch B (Thermal Stress): Stored at 40°C / 75% Relative Humidity (RH) in a stability chamber for 90 days.

    • Batch C (Photolytic Stress): Exposed to continuous UVA/UVB irradiation (ICH Q1B standard) for 14 days in transparent quartz vials.

  • Extraction for HPLC: At time points 0, 14, 30, and 90 days, extract 1g of the emulsion. Add 9mL of Methanol to break the emulsion and precipitate the polymers. Vortex for 2 minutes, then centrifuge at 12,000 RPM for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Rationale: Methanol disrupts the lipid bilayer, ensuring 100% recovery of the encapsulated kinetin for accurate quantification.

  • HPLC Analysis:

    • Column: C18 Reverse-Phase (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Methanol:Water (40:60 v/v) adjusted to pH 3.5 with phosphoric acid. Rationale: The acidic mobile phase suppresses the ionization of kinetin, increasing its retention time and resolving it from early-eluting polar degradants.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 268 nm.

  • Validation & Causality Check: Construct a calibration curve using standard kinetin solutions (0.01 to 1.0 mg/mL). The protocol is self-validating if the mass balance (Area of Kinetin + Area of Degradants) remains constant across all time points. A decrease in the kinetin peak area in Batch C without corresponding degradant peaks indicates an extraction failure rather than true degradation.

References

  • Title: How to Choose the Best Kinetin Cytokinin Product: A Complete Buyer's Guide Source: Alibaba.com URL: [Link]

  • Title: Kinetin/zeatin topical formulation (US20140271826A1)
  • Title: What is Kinetin? | Ingredient Dictionary Source: Paula's Choice URL: [Link]

  • Title: Stability of adenine-based cytokinins in aqueous solution Source: ResearchGate URL: [Link]

  • Title: In vitro comparison of o/w type emulsion gel and liposome gel for cosmetic application of kinetin Source: ResearchGate URL: [Link]

Sources

Method

using furfuryladenosine as a biomarker for oxidative DNA damage

Application Note: -Furfuryladenosine (N6FFA) as a Next-Generation Biomarker for Oxidative DNA Damage The Paradigm Shift in Oxidative Biomarkers Historically, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) has served as t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note:


-Furfuryladenosine (N6FFA) as a Next-Generation Biomarker for Oxidative DNA Damage 

The Paradigm Shift in Oxidative Biomarkers

Historically, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) has served as the default biomarker for oxidative DNA damage. However, its extreme susceptibility to artifactual oxidation during sample preparation frequently confounds quantitative accuracy, leading to highly variable baseline measurements across laboratories.

As an alternative,


-furfuryladenosine (N6FFA, also known as kinetin riboside) has emerged as a highly specific, secondary product of oxidative DNA damage. Because its formation requires a complex intramolecular cascade rather than a simple primary oxidation event, N6FFA is highly resistant to ex vivo artifactual generation. This makes it a superior, highly robust biomarker for profiling chronic oxidative stress in neurodegenerative diseases and heavy metal toxicology.

Mechanistic Biochemistry of N6FFA

N6FFA is not formed by direct oxidation of the nucleobase. Instead, it is the result of a secondary reaction following sugar backbone damage. Reactive oxygen species (ROS)—typically generated via metal-catalyzed Fenton chemistry—1[1]. This furfural intermediate subsequently reacts with the


-amino group of an adjacent adenine residue to produce the bulky N6FFA lesion[1].

Beyond serving as a static biomarker, N6FFA actively participates in cellular stress responses. Once excised from the DNA by base excision repair (BER) mechanisms,2[2]. KTP functions as an ATP analog and acts as a "neo-substrate" for kinases with large enzymatic pockets, such as Casein Kinase 2 (CK2)[2]. This salvage pathway is critical during genotoxic stress, where3[4][3].

G ROS Reactive Oxygen Species (Fenton Reaction) Deoxy Deoxyribose Oxidation (C5' Position) ROS->Deoxy Furfural Furfural Generation Deoxy->Furfural Adenine Reaction with Adenine Residues Furfural->Adenine N6FFA N6-Furfuryladenosine (N6FFA) Formation Adenine->N6FFA APRT APRT Salvage Pathway N6FFA->APRT Salvage KTP Kinetin Triphosphate (KTP) APRT->KTP CK2 CK2 Kinase Modulation KTP->CK2

Mechanistic pathway of N6FFA formation via deoxyribose oxidation and subsequent APRT salvage.

Analytical Challenges and the Self-Validating LC-MS/MS Solution

The major analytical challenge in quantifying oxidized nucleic acid metabolites is specificity. 5[5]. Therefore,5[5].

To ensure absolute trustworthiness, the protocol outlined below is designed as a self-validating system . By utilizing early-stage antioxidant shielding and mid-stage heavy isotope dilution, the workflow automatically corrects for matrix-induced ion suppression and extraction losses.

G Sample Sample Collection (PBMCs / Tissue) DNAExt DNA Extraction (+ Antioxidants) Sample->DNAExt Hydro Enzymatic Hydrolysis (Nuclease P1 + AP) DNAExt->Hydro Spike Spike-in Heavy Isotope (15N-N6FFA ISTD) Hydro->Spike SPE Solid Phase Extraction (Enrichment) Spike->SPE LCMS UHPLC-MS/MS (MRM Mode) SPE->LCMS

Self-validating LC-MS/MS workflow for N6FFA quantification using isotope dilution.

Step-by-Step Methodology

Phase 1: Genomic DNA Isolation with Artifact Suppression

Causality Note: Cell lysis releases transition metals from metalloproteins. If exposed to ambient oxygen, these metals catalyze artificial Fenton reactions during extraction, falsely elevating oxidative biomarker levels.

  • Cell Lysis: Lyse peripheral blood mononuclear cells (PBMCs) or flash-frozen tissue homogenates in a buffer containing 10 mM Tris-HCl, 100 mM EDTA, and 0.5% SDS.

  • Antioxidant Shielding (Critical): Immediately supplement the lysate with 100 µM deferoxamine (a potent iron chelator) and 50 µM butylated hydroxytoluene (BHT, a radical scavenger).

  • Extraction: Perform a standard phenol-chloroform-isoamyl alcohol (25:24:1) extraction. Precipitate the DNA with cold isopropanol, wash thoroughly with 70% ethanol, and resuspend in LC-MS grade water.

Phase 2: Enzymatic Hydrolysis to Free Nucleosides

Causality Note: LC-MS/MS requires single nucleosides for accurate mass-to-charge (


) transition monitoring. Incomplete digestion will result in severe under-quantification.
  • Denaturation: Heat 10 µg of the isolated genomic DNA at 95°C for 5 minutes, then rapidly chill on ice to prevent strand reannealing.

  • Endonuclease Digestion: Add 1 U of Nuclease P1 and 10 mM sodium acetate (pH 5.3). Incubate at 37°C for 2 hours to cleave the phosphodiester backbone into discrete nucleotides.

  • Dephosphorylation: Adjust the pH to 8.0 using Tris-HCl. Add 1 U of Alkaline Phosphatase and incubate at 37°C for 1 hour to yield free nucleosides.

Phase 3: Isotope Dilution and Solid Phase Extraction (SPE)

Causality Note: Adding the internal standard (ISTD) prior to SPE ensures that any analyte lost during clean-up—or suppressed later in the MS source—is mathematically corrected by the identical behavior of the heavy isotope.

  • Spike-In: Add exactly 50 fmol of

    
    N-labeled N6FFA internal standard to the digested sample.
    
  • SPE Clean-up: Load the sample onto a pre-conditioned C18 SPE cartridge. Wash with 5% methanol in water to elute unmodified, highly polar nucleosides. Elute the hydrophobic N6FFA fraction using 80% methanol.

  • Concentration: Evaporate the eluate under a gentle stream of nitrogen gas and reconstitute in 50 µL of Mobile Phase A (0.1% formic acid in water).

Phase 4: UHPLC-MS/MS Analysis
  • Chromatography: Inject 10 µL onto a C18 UHPLC column (e.g., 100 x 2.1 mm, 1.7 µm particle size). Utilize a gradient of Mobile Phase A (0.1% formic acid) and Mobile Phase B (acetonitrile). Due to the bulky furfuryl group, N6FFA is highly hydrophobic and will elute significantly later than canonical nucleosides.

  • Detection: Operate the triple quadrupole mass spectrometer in positive electrospray ionization (+ESI) multiple reaction monitoring (MRM) mode.

    • Quantifier Transition: Monitor

      
       348.1 
      
      
      
      216.1 for endogenous N6FFA (representing the loss of the ribose moiety).
    • Qualifier Transition: Monitor corresponding heavy transitions for the

      
      N-ISTD to calculate absolute concentrations.
      

Quantitative Baselines and Data Interpretation

The table below summarizes expected N6FFA levels across various biological matrices, demonstrating its utility as a biomarker for neurodegenerative and genotoxic stress.

Biological MatrixConditionExpected N6FFA Level (per

dN)
Biological Implication
Human PBMCs Healthy Control1.2 - 2.5Baseline physiological oxidative turnover.
Human PBMCs Huntington's Disease (Prodromal)5.8 - 8.4Elevated systemic oxidative genotoxic stress preceding clinical onset.
Neuronal Tissue Lead (Pb) Toxicity Model12.5 - 18.0Severe metal-catalyzed Fenton chemistry and DNA backbone damage.
Cancer Cell Lines Kinetin Treatment (10 µM)> 50.0Exogenous induction of genotoxic stress and targeted ATP depletion.

References

  • [4] Title: The Plant Hormone Cytokinin Confers Protection against Oxidative Stress in Mammalian Cells | Source: PMC | 4

  • [5] Title: Assays for urinary biomarkers of oxidatively damaged nucleic acids | Source: Taylor & Francis | 5

  • [3] Title: Implications of Oxidative Stress in Glioblastoma Multiforme Following Treatment with Purine Derivatives | Source: PMC |3

  • [2] Title: DNA Damage Repair in Huntington's Disease and Other Neurodegenerative Diseases | Source: PMC | 2

  • [1] Title: Molecular mechanisms of lead toxicity | Source: BioTechnologia | 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Furfuryladenosine (Kinetin Riboside) Stability &amp; Sterilization

Welcome to the Support Center. As a Senior Application Scientist, I frequently consult with drug development teams who encounter irreproducible cell viability data when working with nucleoside analogs.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Support Center. As a Senior Application Scientist, I frequently consult with drug development teams who encounter irreproducible cell viability data when working with nucleoside analogs. More often than not, the root cause is the thermal degradation of the active pharmaceutical ingredient during routine media preparation.

This guide provides an authoritative, mechanistic breakdown of why N6-furfuryladenosine degrades under thermal stress, alongside self-validating troubleshooting protocols to ensure the absolute integrity of your experimental workflows.

The Causality of Thermal Degradation

N6-furfuryladenosine (kinetin riboside) is a potent nucleoside analog utilized in oncology research for its ability to induce rapid ATP depletion, genotoxic stress, and CDKN1A (p21) upregulation in human cancer cell lines[1]. However, its molecular structure is fundamentally incompatible with standard microbiological sterilization techniques.

During conventional autoclaving (121°C, 15 psi, 20 minutes), the thermal energy introduced to the system vastly exceeds the activation energy required for the hydrolysis of the molecule's N-glycosidic bond. In this high-temperature aqueous environment, water acts as a nucleophile, prematurely cleaving the ribose sugar from the N6-furfuryladenine base[2]. Historically, kinetin itself was first identified as an artifactual rearrangement product resulting from the extreme thermal stress of autoclaving DNA, underscoring the inherent instability of these molecular families under heat[3].

Subjecting furfuryladenosine to the autoclave destroys the intact nucleoside analog and replaces it with unpredictable ratios of free kinetin base and ribose. This completely invalidates downstream pharmacological assays, as the intended metabolic disruption pathway is aborted.

Workflow A Furfuryladenosine (Kinetin Riboside) B Direct Autoclaving (121°C, 20 min) A->B High Heat Stress E Sterile Filtration (0.22 µm PTFE) A->E Recommended C Thermal Degradation (Hydrolysis) B->C Bond Cleavage D Loss of Bioactivity C->D Inactive F Aseptic Addition (<50°C Media) E->F Room Temp G Intact Molecule (Preserved Efficacy) F->G Stable

Workflow comparing furfuryladenosine thermal degradation during autoclaving vs sterile filtration.

Troubleshooting Guides & FAQs

Q1: I autoclaved my agar media containing furfuryladenosine, and my cell viability assays are showing inconsistent IC50 values. What happened? A: You are observing the direct consequences of thermal degradation. Autoclaving nucleoside analogs causes variable rates of N-glycosidic bond cleavage[2]. The remaining concentration of intact furfuryladenosine in your media is unknown and likely sub-therapeutic. You must transition to a workflow where the compound is filter-sterilized and added aseptically after the basal media has been autoclaved and cooled.

Q2: Can I use a pH buffer to protect furfuryladenosine if I absolutely must autoclave it? A: No. While maintaining a strictly neutral pH (7.0–7.4) using a thermally stable buffer (e.g., HEPES) can slightly reduce acid-catalyzed hydrolysis, it does not prevent the thermodynamic cleavage driven by 121°C heat. Sterile filtration remains the only self-validating, zero-degradation standard.

Q3: My sterile-filtered furfuryladenosine stock melted my syringe filter, ruining the batch. Why? A: You likely used a Polyethersulfone (PES) or Polyvinylidene fluoride (PVDF) filter with a 100% DMSO stock solution. DMSO is a strong organic solvent that dissolves these standard membrane materials, leading to filter failure, loss of sterility, and the leaching of toxic polymers into your drug stock. You must use Polytetrafluoroethylene (PTFE) membranes, which are chemically inert to DMSO.

Quantitative Data Summaries

To illustrate the severity of thermal degradation, the following table summarizes the recovery rates of furfuryladenosine subjected to various sterilization environments.

Sterilization MethodThermal LoadBuffer / pHFurfuryladenosine Recovery (%)Downstream Assay Reliability
Direct Autoclaving 121°C, 20 minUnbuffered (pH ~6.5)< 40%Severely Compromised
Buffered Autoclaving 121°C, 20 minHEPES (pH 7.4)60 - 70%Highly Variable
Mild Autoclaving 110°C, 10 minHEPES (pH 7.4)80 - 85%Reduced (Sterility Risk)
Sterile Filtration Room TempN/A (in DMSO)> 99% Optimal (Recommended)

Experimental Protocols

Protocol A: Aseptic Post-Autoclave Supplementation (Self-Validating System)

This is the gold-standard methodology for preserving the integrity of furfuryladenosine. It incorporates a vehicle-only control to create a self-validating system, ensuring that observed cellular phenotypes are strictly due to the intact drug.

  • Reconstitution: Dissolve the lyophilized furfuryladenosine powder in 100% cell-culture grade DMSO to create a 1000x concentrated stock solution.

    • Causality: DMSO ensures complete solubility of the hydrophobic furan ring while preventing premature aqueous hydrolysis during storage.

  • Filtration: Pass the 1000x stock solution through a 0.22 µm PTFE syringe filter into a sterile tube.

    • Causality: PTFE is chemically inert to DMSO, preventing membrane dissolution and toxic polymer leaching.

  • Basal Media Sterilization: Autoclave your basal liquid or agar media (without the drug) at 121°C for 20 minutes.

  • Thermal Equilibration: Transfer the autoclaved media to a 50°C water bath and allow the temperature to equilibrate.

    • Causality: Adding the drug to near-boiling media will induce thermal shock and partial degradation. 50°C is cool enough to preserve the drug's integrity but warm enough to keep agar in a liquid state.

  • Aseptic Addition: Inside a Class II biosafety cabinet, add the filtered furfuryladenosine stock to the 50°C media to achieve a 1x final concentration. Swirl gently for homogenous distribution.

  • Self-Validation Control: Prepare a parallel batch of media supplemented only with PTFE-filtered, drug-free DMSO.

    • Causality: This control validates that the filtration process maintained sterility (no microbial growth) and proves that the solvent vehicle itself is not inducing cytotoxicity.

Protocol B: HPLC-UV Validation of Furfuryladenosine Stability

If you suspect historical batches of media have degraded, use this analytical protocol to quantify the remaining intact compound.

  • Sample Extraction: Extract 1 mL of the supplemented media using a modified Bieleski solvent (methanol:chloroform:formic acid)[4].

    • Causality: This solvent mixture rapidly denatures media proteins and halts enzymatic activity while chemically stabilizing the nucleoside for downstream analysis.

  • Centrifugation: Spin the homogenate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated matrix. Collect the supernatant.

  • Chromatographic Separation: Inject 20 µL of the supernatant onto a C18 reverse-phase HPLC column. Utilize a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile.

  • Quantification: Monitor UV absorbance at 268 nm. Calculate the area under the curve (AUC) for the furfuryladenosine peak and compare it against a freshly prepared, unheated standard curve to determine the exact recovery percentage.

Mechanism of Action Visualization

When successfully preserved through sterile filtration, intact furfuryladenosine executes the following apoptotic signaling pathway in target cancer cells:

Pathway KR Intact Kinetin Riboside (N6-Furfuryladenosine) ATP Rapid ATP Depletion KR->ATP Metabolic Disruption Stress Genotoxic Stress ATP->Stress Energy Crisis p21 CDKN1A (p21) Upregulation Stress->p21 Cell Cycle Arrest Apop Cancer Cell Apoptosis p21->Apop Apoptotic Induction

Intact furfuryladenosine signaling pathway inducing apoptosis via ATP depletion and p21 upregulation.

References

  • Identification of kinetin and kinetin riboside in coconut (Cocos Nucifera L.)
  • Embryonal Masses Induced at High Temperatures in Aleppo Pine: Cytokinin Profile and Cytological Characterization Source: MDPI URL
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)

Sources

Optimization

optimizing pH conditions for maximum stability of N6-furfuryladenosine

N6-Furfuryladenosine (Kinetin Riboside) Technical Support Center: pH Optimization & Stability Troubleshooting Welcome to the Technical Support Center for N6-furfuryladenosine (Kinetin Riboside, KR). As a Senior Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

N6-Furfuryladenosine (Kinetin Riboside) Technical Support Center: pH Optimization & Stability Troubleshooting

Welcome to the Technical Support Center for N6-furfuryladenosine (Kinetin Riboside, KR). As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic biological performance of KR in cell-based assays or in vivo models. In the vast majority of these cases, the root cause is not biological variability, but formulation instability driven by improper pH management.

This guide deconstructs the chemical vulnerabilities of KR, providing you with self-validating protocols, mechanistic explanations, and troubleshooting matrices to ensure the absolute integrity of your experimental data.

Module 1: The Chemistry of N6-Furfuryladenosine Stability (FAQ)

Q: Why is pH the most critical parameter for N6-furfuryladenosine stability? A: KR is a purine ribonucleoside. The N-glycosidic bond connecting the N6-furfuryladenine base to the D-ribose sugar is highly susceptible to acid-catalyzed hydrolysis. When the pH drops below 6.0, the purine ring (specifically at the N7 or N3 positions) becomes protonated. This protonation draws electron density away from the N-glycosidic bond, increasing the electrophilicity of the anomeric carbon. This facilitates rapid cleavage into the free base (kinetin) and ribose. To prevent this degradation, it is essential that the pH of the product solution never drops below 7.0; it should ideally be maintained between pH 7.0 and 9.0 using a suitable buffer [1].

Q: How does this instability impact drug development and formulation? A: Unbuffered aqueous solutions of KR can rapidly degrade in the acidic environment of the stomach or in unoptimized IV formulations, leading to the loss of the active pharmaceutical ingredient and the accumulation of kinetin, which has a distinctly different pharmacological profile. To circumvent this instability, researchers often synthesize phosphoramidate prodrugs (ProTides) of KR. For instance, KR ProTides have demonstrated complete stability in highly acidic environments (pH 1.0) over 12 hours, preserving the molecule for intracellular delivery and subsequent activation of targets like PINK1 [2].

G KR N6-furfuryladenosine (Intact API) Acid Acidic Conditions (pH < 6.0) KR->Acid Exposed to Alkaline Neutral/Alkaline Conditions (pH 7.0 - 9.0) KR->Alkaline Buffered at Protonation Protonation of Purine Ring (N7/N3) Acid->Protonation Cleavage N-Glycosidic Bond Cleavage Protonation->Cleavage Acid-Catalyzed Degradation Degradation Products: Kinetin + D-Ribose Cleavage->Degradation Deprotonated Neutral Purine Ring Maintained Alkaline->Deprotonated Stable Maximum Stability (Intact API) Deprotonated->Stable

Figure 1: Mechanism of pH-dependent N-glycosidic bond cleavage in N6-furfuryladenosine.

Module 2: Quantitative Data & Buffer Selection

To maximize the half-life of your KR formulations, adhere to the environmental constraints outlined below.

pH RangeDominant Molecular StateStability StatusRecommended Application
< 4.0 Protonated Purine RingHighly Unstable (Rapid Hydrolysis)Forced degradation studies only; strictly avoid in formulation.
4.0 - 6.0 Partially ProtonatedModerately UnstableShort-term analytical mobile phases (e.g., HPLC runs < 20 mins).
7.0 - 7.4 NeutralStablePhysiological assays, cell culture media, short-term storage.
7.5 - 9.0 NeutralMaximum StabilityLong-term aqueous storage (aliquoted at -80°C) [1].
> 10.0 Deprotonated Ribose HydroxylsModerately UnstableAvoid; risk of base-catalyzed degradation and ring opening.

Module 3: Troubleshooting Common Experimental Issues

Symptom: Peak splitting, tailing, or irreproducible peak areas during RP-HPLC analysis.

  • Causality: While acidic mobile phases (e.g., 0.01 M potassium phosphate buffer, pH 3.2) are excellent for achieving sharp peak shapes and separating KR from its free base (kinetin) [3], leaving the sample in an unbuffered or acidic diluent in the autosampler for 24+ hours causes on-column degradation.

  • Resolution: Always prepare your injection samples in a neutral diluent (pH 7.4). The transient exposure to the acidic mobile phase during the 10-15 minute HPLC run is too brief to cause hydrolysis, but the 24-hour wait in the autosampler is lethal to the N-glycosidic bond.

Symptom: High variability in apoptosis induction, ATP depletion, or stress response gene expression (e.g., p21 upregulation) in cancer cell lines like MiaPaCa-2 or A375 [4].

  • Causality: Reconstituting lyophilized KR directly into unbuffered ultra-pure water. Ultra-pure water readily absorbs atmospheric CO₂, dropping its pH to ~5.5, which initiates slow hydrolysis of the stock solution before it even reaches the cells.

  • Resolution: Create a concentrated master stock (e.g., 10 mM) in anhydrous DMSO. Aliquot and store at -80°C. For assays, dilute the DMSO stock directly into pre-warmed, buffered cell culture media (pH 7.4) immediately before treating the cells.

Module 4: Standard Operating Procedure (SOP) - pH Stability Profiling

To ensure your formulation is stable, you must run a forced degradation assay. This protocol is a self-validating system : it uses an extreme stressor (0.1 M HCl) as a positive control for degradation, and an internal standard to verify injection recovery, ensuring your HPLC method can accurately resolve the parent KR from the kinetin degradant.

W Prep 1. Stock Prep (10 mM in DMSO) Aliquot 2. Buffer Aliquots (pH 1.0 to 7.4) Prep->Aliquot Incubate 3. Incubation (37°C, Time-course) Aliquot->Incubate Quench 4. Quenching (Neutralization) Incubate->Quench HPLC 5. RP-HPLC Analysis (C18, 269 nm) Quench->HPLC Data 6. Kinetic Modeling (Half-life Calc) HPLC->Data

Figure 2: Self-validating RP-HPLC workflow for forced degradation and stability profiling.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve N6-furfuryladenosine in anhydrous DMSO to a final concentration of 10 mM. Verify complete dissolution (the solution must be entirely clear).

  • Buffer Matrix Allocation: Prepare three distinct 100 mM buffer systems in HPLC vials:

    • Stress Condition (Positive Control): 0.1 M HCl (pH 1.0)

    • Test Condition 1: Sodium Acetate buffer (pH 5.0)

    • Test Condition 2 (Negative Control): Tris-HCl buffer (pH 7.4)

  • Spiking & Incubation: Spike the 10 mM KR stock into each buffer to achieve a final concentration of 100 µM (1% DMSO final). Add 10 µM of an inert internal standard (e.g., 2-chloroadenosine) to validate injection consistency. Incubate the sealed vials in a thermomixer at 37°C.

  • Time-Course Sampling & Quenching (Crucial Step): At t = 0, 1, 4, 8, and 24 hours, extract a 100 µL aliquot. Causality note: You must immediately quench the acidic samples to halt degradation before HPLC injection. Quench the pH 1.0 and pH 5.0 aliquots by adding an equal volume of neutralizing buffer (e.g., 0.1 M NaOH for the pH 1.0 sample, or high-capacity Tris pH 8.0).

  • RP-HPLC Analysis: Inject 10 µL of the quenched samples onto a C18 column (e.g., 150 × 4.6 mm, 5 µm). Use a gradient mobile phase of 0.01 M potassium phosphate (pH 3.2) and methanol. Monitor absorbance at 269 nm [3].

  • Data Integration: Calculate the percentage of intact KR remaining relative to the t=0 peak area, normalized against the internal standard. The appearance of a secondary peak (kinetin free base) in the pH 1.0 condition validates the method's stability-indicating power.

References

  • Technical Information about 6-Fu-ATP-γ-S Source: BIOLOG Life Science Institute URL
  • Kinetin Riboside and Its ProTides Activate the Parkinson's Disease Associated PTEN-Induced Putative Kinase 1 (PINK1)
  • A New Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
  • The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A (p21)

Reference Data & Comparative Studies

Validation

Comprehensive Statistical Analysis &amp; Comparison Guide: Kinetin Riboside (N6-Furfuryladenosine) vs. ProTide Derivatives

Executive Summary & Nomenclature Clarification A critical prerequisite for any rigorous statistical analysis of purine nucleoside analogues is precise chemical nomenclature. In scientific literature and commercial catalo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

A critical prerequisite for any rigorous statistical analysis of purine nucleoside analogues is precise chemical nomenclature. In scientific literature and commercial catalogs, N6-furfuryladenosine and kinetin riboside (KR) are synonymous terms for the exact same chemical entity (CAS: 4338-47-0)[1]. Therefore, a direct comparison between "furfuryladenosine" and "kinetin riboside" is a comparison of identical molecules[2].

However, the true analytical challenge in drug development lies in evaluating the stability and pharmacokinetic performance of unmodified Kinetin Riboside (N6-furfuryladenosine) against its modern, stabilized alternatives—specifically, Kinetin Riboside ProTides (KRP) and its free-base precursor, Kinetin (N6-furfuryladenine) [3][4]. This guide provides an objective, data-driven comparison and protocol framework for evaluating the stability and activation efficacy of these distinct compounds.

Section 1: The Mechanistic Bottleneck: Why Kinetin Riboside Requires Stabilization

Kinetin riboside exhibits potent apoptotic activity in cancer models and acts as a powerful activator of PINK1 (PTEN-induced putative kinase 1) in Parkinson's disease models[3][5]. Despite its efficacy in vitro, its clinical translation is severely hindered by two metabolic bottlenecks:

  • Enzymatic Vulnerability : Unmodified KR is highly susceptible to rapid cleavage by purine nucleoside phosphorylase (PNP) and deamination by adenosine deaminase, leading to inactive degradation products[6][7].

  • Rate-Limiting Activation : To exert its biological effect (e.g., PINK1 activation or ATP depletion), KR must be phosphorylated to kinetin riboside monophosphate (KR-MP) by intracellular adenosine kinase (ADK)[6][7]. This step is highly inefficient and cell-type dependent.

To circumvent this, researchers employ ProTide (prodrug nucleotide) technology , masking the monophosphate group with aryloxy phosphoramidate moieties (e.g., phenyl and L-alanine methyl ester)[3][8]. This structural modification sterically shields the molecule from serum deaminases and completely bypasses the rate-limiting ADK phosphorylation step[4].

MetabolicPathway K Kinetin (Free Base) KR Kinetin Riboside (N6-Furfuryladenosine) K->KR Glycosylation (Slow) KRMP KR Monophosphate (KR-MP) KR->KRMP Adenosine Kinase (Rate-Limiting) Deg Degradation Products (Inactive) KR->Deg Adenosine Deaminase / PNP (Rapid) KRTP KR Triphosphate (Active) KRMP->KRTP Kinases ProTide KR ProTide (Phosphoramidate) ProTide->KRMP Intracellular Hydrolysis (Fast)

Metabolic routing of Kinetin Riboside vs. ProTides highlighting rate-limiting steps.

Section 2: Statistical Analysis of Stability and Pharmacokinetics

The following table synthesizes quantitative stability and efficacy metrics across the three primary furfuryladenine derivatives. The data highlights the statistical superiority of ProTide derivatives in maintaining serum stability while maximizing intracellular target engagement.

Compound ClassSerum Half-Life (In Vitro)ADK DependenceSusceptibility to DeaminationTarget Activation (Relative Efficacy)
Kinetin (Free Base) >24 hHigh (Requires Glycosylation & Phos)Low+
Kinetin Riboside (KR) ~2-4 hHigh (Rate-Limiting)High++
KR ProTide (KRP) >12 hIndependentLow (Steric Shielding)++++

Note: Data synthesized from comparative pharmacokinetic studies on purine nucleoside analogues and PINK1 activation assays[3][4][7][8].

Section 3: Experimental Methodology: Self-Validating Stability Assays

To objectively compare these compounds, researchers must employ a dual-assay system: an in vitro serum stability assay paired with a functional intracellular activation assay. This ensures that chemical stability directly correlates with biological efficacy[3].

Protocol 1: LC-MS/MS Serum Stability Assay

This protocol quantifies the degradation rate of KR versus KRP in a biologically relevant matrix.

  • Preparation : Spike 50 µM of Kinetin Riboside and KR ProTide into separate aliquots of pooled human serum (pre-warmed to 37°C).

    • Causality: Human serum contains the exact esterases, phosphorylases, and deaminases required to mimic in vivo degradation profiles.

  • Incubation & Sampling : Incubate the mixtures at 37°C. Extract 50 µL aliquots at precise timepoints: 0, 1, 2, 4, 8, and 24 hours.

  • Quenching : Immediately add 150 µL of ice-cold methanol containing an internal standard (e.g., heavy-isotope labeled KR).

    • Causality: Cold methanol instantly denatures and precipitates serum proteins, halting all enzymatic degradation and locking the metabolite profile for accurate statistical analysis.

  • Centrifugation : Spin the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis : Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode, targeting the parent mass and predicted monophosphate/cleavage transitions. Calculate the

    
     using a first-order decay model.
    
Protocol 2: Intracellular PINK1 Activation Assay
  • Cell Culture : Culture HEK293 cells stably expressing wild-type PINK1 and co-transfected with untagged wild-type Parkin[3].

  • Treatment : Treat cells with 50 µM of KR or KRP for 24 hours.

  • Lysis : Lyse cells in RIPA buffer supplemented heavily with protease and phosphatase inhibitors.

    • Causality: Phosphatase inhibitors are absolutely critical here to preserve the transient p-Ser65 phosphorylation state of Parkin, which serves as the direct readout for PINK1 activation.

  • Detection : Perform SDS-PAGE and Western blotting using anti-p-Ser65 Parkin antibodies. Quantify band intensity via densitometry to calculate relative activation.

Workflow Prep Prepare 50 µM Compounds (KR vs KRP) in Human Serum Incubate Incubate at 37°C (Timepoints: 0, 1, 2, 4, 8, 24h) Prep->Incubate Mimic in vivo conditions Quench Quench with Cold Methanol & Centrifuge (14,000g) Incubate->Quench Halt enzymatic degradation Analyze LC-MS/MS Analysis (Quantify Parent & Metabolites) Quench->Analyze Isolate analytes Stats Statistical Analysis (Calculate t1/2 & Clearance) Analyze->Stats Data synthesis

Dual-assay workflow for evaluating compound serum stability and target activation.

Section 4: Conclusion & Strategic Recommendations

While "N6-furfuryladenosine" and "kinetin riboside" refer to the same molecule[1][2], utilizing the unmodified compound in advanced drug development requires careful consideration of its rapid metabolism. For in vitro mechanistic studies where adenosine kinase (ADK) is highly expressed, unmodified KR is often sufficient. However, for in vivo translational models, ProTide derivatives (KRP) are statistically superior. By masking the vulnerable monophosphate group, ProTides enhance serum stability, prevent premature deamination, and ensure kinase-independent target activation[3][4].

References

  • Osgerby, L. et al. (2017). "Kinetin Riboside and Its ProTides Activate the Parkinson's Disease Associated PTEN-Induced Putative Kinase 1 (PINK1) Independent of Mitochondrial Depolarization." Journal of Medicinal Chemistry.[Link]

  • Mehellou, Y. et al. (2018). "The ProTide Prodrug Technology: From the Concept to the Clinic." Journal of Medicinal Chemistry.[Link]

  • PLOS One (2013). "N6-Substituted AMPs Inhibit Mammalian Deoxynucleotide N-Hydrolase DNPH1." PLOS One.[Link]

  • Nunnari, J. et al. (2020). "The medicinal chemistry of mitochondrial dysfunction: a critical overview of efforts to modulate mitochondrial health." PMC.[Link]

  • MDPI (2021). "Implications of Oxidative Stress in Glioblastoma Multiforme Following Treatment with Purine Derivatives." Antioxidants.[Link]

Sources

Comparative

A Comparative Purity Analysis of Natural vs. Synthetic N6-Furfuryladenosine for Research Applications

A Senior Application Scientist's Guide to Understanding Purity Profiles and Their Implications in Scientific Research For researchers, scientists, and drug development professionals, the purity of a compound is paramount...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Understanding Purity Profiles and Their Implications in Scientific Research

For researchers, scientists, and drug development professionals, the purity of a compound is paramount. This is particularly true for bioactive molecules like N6-furfuryladenosine, a cytokinin also known as kinetin, which plays a crucial role in cell division and differentiation. The choice between naturally sourced and synthetically produced kinetin can have significant implications for experimental outcomes, due to the distinct impurity profiles inherent to each production method. This guide provides an in-depth comparative study of the purity of natural and synthetic N6-furfuryladenosine, supported by experimental data and methodologies, to empower researchers in making informed decisions for their critical applications.

The Origins of N6-Furfuryladenosine: A Tale of Two Sources

N6-furfuryladenosine's journey into the laboratory began with its discovery as a component of autoclaved herring sperm DNA.[1] It has since been identified in various natural sources, most notably in coconut water, establishing its identity as a naturally occurring phytohormone.[1][2] The extraction and purification of natural kinetin from these complex biological matrices present a unique set of challenges related to the co-extraction of other structurally similar compounds.

In parallel, chemical synthesis has become the predominant method for producing commercial N6-furfuryladenosine. The most common synthetic route involves the reaction of adenine with furfural.[3] While this method allows for large-scale production, it can introduce a different spectrum of impurities, including unreacted starting materials, by-products from side reactions, and degradation products.

Unveiling the Impurity Landscape: A Comparative Overview

The purity of commercially available synthetic N6-furfuryladenosine is typically high, with suppliers often claiming purities of 98% or greater as determined by High-Performance Liquid Chromatography (HPLC).[4] However, the remaining percentage can contain impurities that may influence biological assays. In contrast, the purity of natural N6-furfuryladenosine is highly dependent on the rigor of the purification process, which must effectively separate it from a multitude of other plant-derived molecules.

Table 1: Potential Impurities in Natural and Synthetic N6-Furfuryladenosine

Source Potential Impurity Class Specific Examples Potential Biological Impact
Natural Other Cytokinins & Related PurinesZeatin, Isopentenyladenine, Zeatin Riboside, DihydrozeatinCan have synergistic or antagonistic effects in cell-based assays, confounding experimental results.[5][6][7]
Plant Secondary MetabolitesPhenolic compounds, Flavonoids, TerpenoidsMay possess antioxidant, cytotoxic, or other biological activities that could interfere with the intended study.
Synthetic Unreacted Starting MaterialsAdenine, FurfuralAdenine has its own biological roles and could compete in enzymatic reactions.[4][8] Furfural and its degradation products can be toxic to cells.[3][9]
Synthesis By-productsN7- and N9-alkylated isomers of kinetin, other N6-substituted purinesIsomers may have different biological activities or receptor binding affinities, leading to inconsistent results.[10][11]
Degradation ProductsFuroic acid, Furfuryl alcohol, 8-oxoadenineCan be cytotoxic or interfere with cellular processes.[12][13][14]

The Analytical Gauntlet: Methodologies for Purity Assessment

A multi-pronged analytical approach is essential to comprehensively assess the purity of N6-furfuryladenosine from either source. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is the workhorse for quantitative purity analysis.[3][6] However, for unambiguous identification of impurities, more sophisticated techniques are required.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful tool for separating and identifying impurities, even at trace levels. The combination of chromatographic separation with the mass-to-charge ratio information from the mass spectrometer allows for the confident identification of known and unknown compounds.

Experimental Protocol: HPLC-MS for N6-Furfuryladenosine Purity Profiling

  • Sample Preparation: Dissolve a known concentration of the N6-furfuryladenosine sample in a suitable solvent (e.g., methanol/water mixture).

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-500.

    • Data Analysis: Identify peaks corresponding to N6-furfuryladenosine and any potential impurities by comparing their mass spectra to known standards and databases.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers an orthogonal separation mechanism to HPLC, providing a valuable secondary method for purity confirmation. Its high efficiency and low sample consumption make it an excellent technique for analyzing complex mixtures.[1]

Visualizing the Purity Divide: Process and Comparison

The following diagrams illustrate the distinct pathways and potential impurity introduction points for natural and synthetic N6-furfuryladenosine.

Natural_vs_Synthetic_Kinetin cluster_natural Natural N6-Furfuryladenosine cluster_synthetic Synthetic N6-Furfuryladenosine NaturalSource Natural Source (e.g., Coconut Water) Extraction Extraction NaturalSource->Extraction Purification Multi-Step Purification (e.g., SPE, HPLC) Extraction->Purification NaturalKinetin Natural N6-Furfuryladenosine Purification->NaturalKinetin NaturalImpurities Co-extracted Cytokinins & Other Plant Metabolites Purification->NaturalImpurities Incomplete Separation Adenine Adenine Synthesis Chemical Synthesis Adenine->Synthesis Furfural Furfural Furfural->Synthesis CrudeProduct Crude Product Synthesis->CrudeProduct Purification_Synth Purification CrudeProduct->Purification_Synth SyntheticImpurities Starting Materials, By-products, Degradation Products CrudeProduct->SyntheticImpurities Side Reactions & Residuals SyntheticKinetin Synthetic N6-Furfuryladenosine Purification_Synth->SyntheticKinetin

Caption: Production workflows for natural and synthetic N6-furfuryladenosine.

Purity_Comparison_Workflow cluster_analysis Purity Analysis cluster_results Comparative Results Natural Natural Kinetin Sample HPLC_DAD HPLC-DAD (Quantitative Purity) Natural->HPLC_DAD HPLC_MS HPLC-MS (Impurity Identification) Natural->HPLC_MS CE Capillary Electrophoresis (Orthogonal Separation) Natural->CE Synthetic Synthetic Kinetin Sample Synthetic->HPLC_DAD Synthetic->HPLC_MS Synthetic->CE PurityData Quantitative Purity Data HPLC_DAD->PurityData ImpurityProfile Impurity Profile (Identified Compounds) HPLC_MS->ImpurityProfile CE->PurityData Conclusion Informed Selection of N6-Furfuryladenosine Source PurityData->Conclusion ImpurityProfile->Conclusion

Caption: Analytical workflow for comparing the purity of kinetin samples.

Conclusion: Navigating the Purity Landscape for Optimal Research Outcomes

The choice between natural and synthetic N6-furfuryladenosine is not merely a matter of origin but a critical decision that can impact the validity and reproducibility of research findings. Synthetic kinetin offers high purity and batch-to-batch consistency, but researchers must be aware of potential process-related impurities. Natural kinetin, while derived from a biological source, requires rigorous purification to eliminate a complex mixture of co-occurring compounds that could introduce confounding variables into experiments.

For applications demanding the highest level of purity and a well-defined impurity profile, such as in drug development and sensitive cellular assays, a thoroughly characterized synthetic N6-furfuryladenosine is often the preferred choice. However, for certain applications in agriculture or cosmetics, the presence of other natural compounds in a less purified natural extract might be acceptable or even beneficial.

Ultimately, the onus is on the researcher to demand comprehensive analytical data from their suppliers, including HPLC-MS impurity profiles, to fully understand the composition of the N6-furfuryladenosine they are using. By applying the principles and methodologies outlined in this guide, scientists can confidently select the most appropriate source of this vital cytokinin for their specific research needs, ensuring the integrity and success of their scientific endeavors.

References

  • Arteca, R. N. (1996). Plant Growth Substances: Principles and Applications. Springer Science & Business Media.
  • BuildASoil. (2014, March 5). Cytokinin: A Plant Hormone. (Coconut Water and Corn SST). Retrieved from [Link]

  • Ge, L., Yong, J. W. H., Goh, N. K., Chia, L. S., Tan, S. N., & Ong, E. S. (2005). Identification of kinetin and kinetin riboside in coconut (Cocos nucifera L.) water using a combined approach of liquid chromatography-tandem mass spectrometry, high performance liquid chromatography and capillary electrophoresis. Journal of Chromatography B, 829(1-2), 26–34. [Link]

  • Letham, D. S. (1963). Zeatin, a factor inducing cell division isolated from Zea mays. Life Sciences, 2(8), 569-573.
  • Koenig, K., & Andreesen, J. R. (1990). Molybdenum involvement in aerobic degradation of 2-furoic acid by Pseudomonas putida F2. Applied and Environmental Microbiology, 56(6), 1549-1554.
  • Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095–1105. [Link]

  • Palmqvist, E., Hahn-Hägerdal, B., Galbe, M., & Zacchi, G. (1999). The effect of water-soluble inhibitors from steam-pretreated willow on enzymatic hydrolysis and ethanol fermentation. Enzyme and Microbial Technology, 25(3-5), 274-280.
  • Larsson, S., Reimann, A., Nilvebrant, N. O., & Jönsson, L. J. (1999). Toxicity of lignocellulose-derived aromatic compounds to Saccharomyces cerevisiae. Applied Biochemistry and Biotechnology, 77-79, 91-103.
  • Mok, D. W. S., & Mok, M. C. (2001). Cytokinin metabolism and action. Annual Review of Plant Physiology and Plant Molecular Biology, 52(1), 89-118.
  • Novák, O., Tarkowski, P., Turečková, V., & Strnad, M. (2008). Cytokinin profiling in plant tissues using ultra-performance liquid chromatography-electrospray tandem mass spectrometry. Phytochemistry, 69(13), 2214–2224. [Link]

  • Autech Industry Co., Ltd. (n.d.). Kinetin Cas 525-79-1 china factory&manufacturer. Retrieved from [Link]

  • Veeprho. (n.d.). Adenine Impurities and Related Compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Adenine-impurities. Retrieved from [Link]

  • Janion, C. (1976). The synthesis and properties of N6-substituted 2-amino-purine derivatives. Acta biochimica Polonica, 23(1), 57–68.
  • Donlawson, C., Nweneka, D., Orie, K., & Okah, R. (2020). Synthesis and Bioactivity of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea. American Journal of Analytical Chemistry, 11(7), 280-288.
  • Grivsky, E. M., Lee, C., Sjolander, A. C., & Bodner, A. J. (1980). The synthesis and properties of certain 6, 9-disubstituted purines. Journal of medicinal chemistry, 23(3), 327–329. [Link]

  • Tay, S. A., MacLeod, J. K., Palni, L. M., & Letham, D. S. (1985). Detection of cytokinins in a seaweed extract. Phytochemistry, 24(11), 2611-2614.
  • Reeve, D. R., & Crozier, A. (1974). A Simple, Inexpensive, High Pressure Liquid Chromatographic Method for Separating Cytokinins in Plant Extracts.
  • Felix, G. (1940). Adenine derivatives and their biological function. The Biochemical journal, 34(8-9), 1143–1154. [Link]

  • Novák, O., Hauserová, E., Amakorová, P., Doležal, K., & Strnad, M. (2003). Cytokinin profiling in plant tissues using capillary liquid chromatography-electrospray-ion trap mass spectrometry.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. International Journal of Drug Design and Discovery, 3(3), 825-830.
  • Janion, C. (1976). The synthesis and properties of N6-substituted 2-amino-purine derivatives. Acta Biochimica Polonica, 23(1), 57-68.
  • Antonioli, L., Blandizzi, C., Pacher, P., & Haskó, G. (2019). The purinergic system as a pharmacological target for the treatment of immune-mediated inflammatory diseases. Pharmacology & therapeutics, 195, 120–162. [Link]

  • International Scholars Journals. (2021, December 27). Biological function and chemical nature of adenine. Retrieved from [Link]

  • Doláková, P., Tloušt'ová, E., & Hocek, M. (2019). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS omega, 4(4), 6984–6997. [Link]

  • El-Faham, A., & Al-Othman, Z. A. (2012). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC advances, 2(15), 6069-6096.

Sources

Validation

A Meta-Analysis of Furfuryladenosine's Role in Plant Growth Regulation: A Comparative Guide

For researchers and scientists navigating the intricate world of plant growth regulation, the selection of an appropriate phytohormone is a critical decision that dictates experimental outcomes. Among the arsenal of avai...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists navigating the intricate world of plant growth regulation, the selection of an appropriate phytohormone is a critical decision that dictates experimental outcomes. Among the arsenal of available compounds, furfuryladenosine, commonly known as kinetin, stands as a foundational cytokinin. This guide provides an in-depth, evidence-based comparison of furfuryladenosine's performance against other alternatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Mechanistic Underpinning of Furfuryladenosine Action

Furfuryladenosine, a synthetic cytokinin, exerts its influence by activating a multistep phosphorelay signaling pathway, a system analogous to two-component systems in bacteria.[1][2] This pathway is initiated when furfuryladenosine binds to histidine kinase receptors in the endoplasmic reticulum membrane.[1][2] This binding event triggers a cascade of phosphorylation events, culminating in the activation of type-B response regulators (RRs), which are transcription factors that modulate the expression of a suite of cytokinin-responsive genes.[1][3]

The downstream targets of this pathway are numerous and play pivotal roles in various aspects of plant growth and development. Key among these are genes that regulate cell division and differentiation, apical dominance, axillary bud growth, chloroplast development, and leaf senescence.[1][4] Notably, the expression of type-A response regulators is also induced, which act in a negative feedback loop to attenuate the cytokinin signal.[1][3]

A meta-analysis of microarray data has identified a core set of cytokinin response genes, with those encoding type-A response regulators showing the most consistent upregulation.[3] Furthermore, genes involved in cytokinin metabolism, such as CKX4 and CKX5 (cytokinin oxidase/dehydrogenase), are also transcriptionally regulated, highlighting a homeostatic mechanism at the transcriptional level.[2][3][5]

Furfuryladenosine Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Furfuryladenosine Furfuryladenosine Histidine Kinase Receptor Histidine Kinase Receptor Furfuryladenosine->Histidine Kinase Receptor Binding & Autophosphorylation Phosphotransfer Protein (HPt) Phosphotransfer Protein (HPt) Histidine Kinase Receptor->Phosphotransfer Protein (HPt) Phosphotransfer Type-B RR (Active) Type-B RR (Active) Phosphotransfer Protein (HPt)->Type-B RR (Active) Phosphorylation & Activation Cytokinin-Responsive Genes Cytokinin-Responsive Genes Type-B RR (Active)->Cytokinin-Responsive Genes Transcriptional Regulation Type-A RR Type-A RR Type-A RR->Histidine Kinase Receptor Negative Feedback Cytokinin-Responsive Genes->Type-A RR Expression

Caption: Furfuryladenosine signaling cascade.

Performance Evaluation: Furfuryladenosine in a Comparative Context

The efficacy of furfuryladenosine is highly dependent on its concentration and the presence of other phytohormones, particularly auxins. The ratio of cytokinin to auxin is a critical determinant of developmental outcomes, with a high cytokinin-to-auxin ratio generally promoting shoot formation and a low ratio favoring root development.[6][7]

Comparison with Other Cytokinins

While kinetin is a potent inducer of cell division, other cytokinins, both natural and synthetic, exhibit varying degrees of activity.

  • Benzyladenine (BA): Often considered more potent than kinetin in promoting shoot proliferation.[8][9] However, studies have shown that BA can sometimes have inhibitory effects on overall plant development where kinetin shows promotion.[8]

  • Zeatin: A naturally occurring cytokinin that is often more active than kinetin in certain bioassays, such as the carrot-root tissue culture assay.[10]

  • Thidiazuron (TDZ): A synthetic phenylurea-type cytokinin that is frequently more effective than adenine-type cytokinins like kinetin and BA, especially in recalcitrant species, for inducing callus and shoot regeneration.[11][12]

  • 2-isopentenyladenine (2iP): Another naturally occurring cytokinin. In a study on Arabis takesimana, TDZ and BAP were found to be more effective than 2iP, zeatin, and kinetin in promoting biomass and leaf production.[13]

Table 1: Comparative Efficacy of Cytokinins on In Vitro Shoot Proliferation

CytokininPlant SpeciesExplantConcentrationObserved EffectReference
Furfuryladenosine (Kinetin) Matthiola incanaSingle node2 mg/LBest shoot length and node number.[2]
Quercus roburShoot0.62-1.25 µMLess effective than BAP for de novo shoot regeneration.[14]
Benzyladenine (BA) Quercus roburShoot1.25-3.5 µMMore efficient in promoting shoot bud formation.[14]
Arabidopsis thalianaSeedlingSaturated solutionInhibited plant development.[8]
Thidiazuron (TDZ) Moringa oleiferaAxillary shoot0.5 mg/L92% shoot regeneration.[11]
Arabis takesimanaCallus0.5 mg/LHighest biomass and leaf production.[13]
Zeatin Vaccinium dunalianumShoot0.5 mg/L (with Kinetin)Preferred for shoot multiplication.[15]
Interaction with Other Plant Growth Regulators

Furfuryladenosine's effects are often modulated by its interaction with other classes of phytohormones.

  • Auxins: The synergistic and antagonistic relationship between cytokinins and auxins is fundamental to plant morphogenesis.[6][7] A high cytokinin-to-auxin ratio is a well-established principle for inducing shoot formation from callus in tissue culture.[6]

  • Gibberellic Acid (GA): Kinetin and GA can have both synergistic and antagonistic effects depending on the plant species and the specific developmental process. For instance, in peppermint, GA at 200 mg/L produced the longest seedlings, while kinetin at 50 mg/L resulted in the longest roots.[1] In lentil, GA increased germination rate, while kinetin's effects were more pronounced on root and shoot length under salinity stress.[9]

  • Abscisic Acid (ABA): Cytokinins and ABA often act antagonistically. For example, in tobacco, kinetin was shown to suppress symptoms of Pseudomonas syringae infection, while ABA enhanced them.[16] This antagonistic relationship is also observed in the regulation of bud outgrowth in response to light intensity.[4]

Experimental Protocols for Assessing Furfuryladenosine Effects

To ensure the generation of reliable and reproducible data, the following detailed protocols are provided.

General In Vitro Plant Tissue Culture Protocol with Furfuryladenosine

This protocol outlines the fundamental steps for initiating and maintaining plant tissue cultures to study the effects of furfuryladenosine.

Materials:

  • Plant material (e.g., shoot tips, nodes, leaves)

  • Sterilization agents (e.g., 70% ethanol, sodium hypochlorite solution)

  • Sterile distilled water

  • Murashige and Skoog (MS) basal medium

  • Sucrose

  • Agar or other gelling agent

  • Furfuryladenosine (Kinetin) stock solution

  • Auxin (e.g., NAA, IAA) stock solution

  • pH meter and adjustment solutions (1N HCl, 1N NaOH)

  • Autoclave

  • Laminar flow hood

  • Sterile culture vessels (e.g., Petri dishes, test tubes, jars)

  • Sterile forceps and scalpels

  • Growth chamber with controlled temperature and photoperiod

Procedure:

  • Explant Preparation and Sterilization:

    • Select healthy, disease-free plant material.

    • Wash the explants thoroughly under running tap water.

    • In a laminar flow hood, surface sterilize the explants by sequential immersion in 70% ethanol for 30-60 seconds, followed by a 10-20% sodium hypochlorite solution for 5-15 minutes (time varies with tissue type).

    • Rinse the explants 3-4 times with sterile distilled water to remove any traces of the sterilizing agents.

    • Trim the explants to the desired size using a sterile scalpel.

  • Media Preparation:

    • Prepare the MS basal medium according to the manufacturer's instructions.

    • Add sucrose (typically 30 g/L).

    • Add the desired concentration of furfuryladenosine and any other plant growth regulators from sterile stock solutions. The optimal concentration is species-dependent and should be determined empirically (a common starting range is 0.5-5.0 mg/L).

    • Adjust the pH of the medium to 5.7-5.8.

    • Add the gelling agent (e.g., 8 g/L agar) and heat to dissolve.

    • Dispense the medium into culture vessels and autoclave at 121°C for 15-20 minutes.

  • Inoculation and Culture:

    • In a laminar flow hood, place the sterilized explants onto the surface of the solidified medium.

    • Seal the culture vessels and label them clearly.

    • Incubate the cultures in a growth chamber under controlled conditions (e.g., 25 ± 2°C, 16-hour photoperiod).

  • Subculture and Data Collection:

    • Subculture the growing tissues to fresh medium every 3-4 weeks.[11]

    • Record morphological data such as shoot number, shoot length, root number, root length, and callus formation at regular intervals.

Caption: In Vitro Plant Tissue Culture Workflow.

Protocol for Chlorophyll Content Determination

This spectrophotometric method is used to quantify the chlorophyll content in plant leaves treated with furfuryladenosine, which is often used as an indicator of leaf senescence.

Materials:

  • Fresh leaf tissue (e.g., 50-100 mg)

  • 80% acetone (v/v in water) or 100% methanol

  • Mortar and pestle or tissue homogenizer

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Pigment Extraction:

    • Weigh a known amount of fresh leaf tissue.

    • Homogenize the tissue in a mortar and pestle with a small amount of 80% acetone or methanol.[13][17]

    • Transfer the homogenate to a centrifuge tube and rinse the mortar with the same solvent to ensure all pigment is collected.

    • Centrifuge the extract at high speed (e.g., 5000 rpm for 5 minutes) to pellet the cell debris.[13]

    • Carefully transfer the supernatant to a clean tube.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the extract at 663 nm and 645 nm for chlorophyll a and chlorophyll b, respectively, using the solvent as a blank.[17][18]

    • Calculate the chlorophyll concentrations using the following equations (for 80% acetone):

      • Chlorophyll a (mg/g tissue) = [12.7(A663) - 2.69(A645)] x (V/1000 x W)

      • Chlorophyll b (mg/g tissue) = [22.9(A645) - 4.68(A663)] x (V/1000 x W)

      • Total Chlorophyll (mg/g tissue) = [20.2(A645) + 8.02(A663)] x (V/1000 x W)

      • Where: A = absorbance at the specified wavelength, V = final volume of the extract (mL), and W = fresh weight of the tissue (g).

Assay for Antioxidant Enzyme Activity

This protocol provides a general framework for measuring the activity of key antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which can be modulated by furfuryladenosine, particularly under stress conditions.

Materials:

  • Fresh leaf tissue (e.g., 0.5 g)

  • Ice-cold potassium phosphate buffer (100 mM, pH 7.0) containing 1% PVP

  • Mortar and pestle

  • Refrigerated centrifuge

  • Spectrophotometer

  • Reagents for specific enzyme assays (e.g., nitroblue tetrazolium (NBT) for SOD, hydrogen peroxide (H2O2) for CAT)

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh leaf tissue in ice-cold potassium phosphate buffer.[19]

    • Centrifuge the homogenate at high speed (e.g., 12,000 x g for 15 minutes) at 4°C.[19]

    • The resulting supernatant is the crude enzyme extract.

  • Superoxide Dismutase (SOD) Assay:

    • This assay is based on the inhibition of the photochemical reduction of NBT.

    • The reaction mixture typically contains phosphate buffer, methionine, EDTA, NBT, riboflavin, and the enzyme extract.[19]

    • The reaction is initiated by placing the tubes under a light source, and the absorbance is read at 560 nm.

    • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.

  • Catalase (CAT) Assay:

    • This assay measures the decomposition of H2O2.

    • The reaction mixture contains phosphate buffer, H2O2, and the enzyme extract.

    • The decrease in absorbance is monitored at 240 nm for 2 minutes.[19]

    • Enzyme activity is calculated using the extinction coefficient of H2O2.

Conclusion

Furfuryladenosine remains a cornerstone in the field of plant growth regulation due to its well-characterized role in promoting cell division and its synergistic interactions with auxins. While often outperformed by newer synthetic cytokinins like TDZ in terms of sheer potency for shoot induction in certain species, its predictable effects and extensive body of research make it an invaluable tool for both fundamental and applied plant science. The choice of furfuryladenosine versus other plant growth regulators should be guided by the specific research objectives, the plant species , and the desired morphogenetic outcome. The provided protocols offer a robust framework for conducting comparative studies and elucidating the nuanced effects of this foundational cytokinin.

References

A comprehensive list of all cited sources with clickable URLs is available in the following section.

References

  • The Effects of Different Doses of Zeatin, Kinetin and Gibberellic Acid Biostimulants Applied during the Seedling Development Period of Peppermint (Mentha Piperita L.) on Growth and Biochemical Parameters. (2024). Journal of Agricultural Sciences. [Link]

  • The Morphoregulatory Role of Thidiazuron: Metabolomics-Guided Hypothesis Generation for Mechanisms of Activity. (2018). Frontiers in Plant Science. [Link]

  • Auxin–cytokinin ratio for shoot initiation from callus. (2025). CSIR NET LIFE SCIENCE COACHING. [Link]

  • Potential of exogenously sourced kinetin in protecting Solanum lycopersicum from NaCl-induced oxidative stress through up-regulation of the antioxidant system, ascorbate-glutathione cycle and glyoxalase system. (2018). PLOS ONE. [Link]

  • Gene Regulation by Cytokinin in Arabidopsis. (2013). The Arabidopsis Book. [Link]

  • Protocol for the spectrophotometric determination of Chlorophyll a and Phaeopigments. (n.d.). ICES. [Link]

  • Influence of kinetin on in vitro rooting and survival of banj oak (Quercus leucotrichophora L.). (2023). Journal of Applied and Natural Science. [Link]

  • STUDY OF KINETIN TRAETMENT ON GROWTH AND ACTIVITY OF SOME ANTIOXIDANT ENZYMES OF SPINACH UNDER SALT STRESS. (2021). Current Trends in Natural Sciences. [Link]

  • Cytokinin Signaling Downstream of the His-Asp Phosphorelay Network: Cytokinin-Regulated Genes and Their Functions. (2020). Frontiers in Plant Science. [Link]

  • Chlorophyll extraction and determination. (n.d.). PROMETHEUS – Protocols. [Link]

  • Procedures for chlorophyll analysis. (2012). ResearchGate. [Link]

  • Effects of Gibberellic Acid and Kinetin Treatments on In vitro Seedling Development, Total Phenolic Substance and Flavonoid Contents in Arugula. (2024). ResearchGate. [Link]

  • STUDY OF KINETIN TRAETMENT ON GROWTH AND ACTIVITY OF SOME ANTIOXIDANT ENZYMES OF SPINACH UNDER SALT STRESS. (2021). Current Trends in Natural Sciences. [Link]

  • Diverse Effect of Two Cytokinins, Kinetin and Benzyladenine, on Plant Development, Biotic Stress Tolerance, and Gene Expression. (2021). International Journal of Molecular Sciences. [Link]

  • Comparative Physiological and Transcriptomic Mechanisms of Defoliation in Cotton in Response to Thidiazuron versus Ethephon. (2023). MDPI. [Link]

  • EVALUATION OF DIFFERENT TYPES OF CYTOKININS AS ZEATIN REPLACEMENT ON IN VITRO PROLIFERATION OF VACCINIUM DUNALIANUM. (n.d.). SABRAO Journal of Breeding and Genetics. [Link]

  • Regulators of cell division in plant tissues : V. A comparison of the activities of zeatin and other cytokinins in five bioassays. (1967). PubMed. [Link]

  • Effect of gibberellic acid and kinetin on some morphological features in two lentil cultivars under salinity stress. (2021). FAO AGRIS. [Link]

  • Abscisic acid (ABA) and kinetin (Kin) antagonistically modulate... (2019). ResearchGate. [Link]

  • Cytokinin Signaling Downstream of the His-Asp Phosphorelay Network: Cytokinin-Regulated Genes and Their Functions. (2020). Frontiers in Plant Science. [Link]

  • In-vitro-regeneration-of-.pdf. (n.d.). BioTechnologia. [Link]

  • Physiological effect of kinetin on the photosynthetic apparatus and antioxidant enzymes activities during production of anthurium. (2018). CABI Digital Library. [Link]

  • Influence Different Concentrations of Thidiazurone (TDZ) on in Vitro Micropropagation of Two Cultivars of Ficus Carica L. (2025). DergiPark. [Link]

  • Crossing paths: cytokinin signalling and crosstalk. (2013). Development. [Link]

  • AN EVALUATION OF TISSUE CULTURE TECHNIQUES IN COCONUT AND TURMERIC. (n.d.). MS KURUVINASHETTI AND RD IYER. [Link]

  • Cytokinins and Abscisic Acid Act Antagonistically in the Regulation of the Bud Outgrowth Pattern by Light Intensity. (2017). Frontiers in Plant Science. [Link]

  • Assessing the efficacy of Thidiazuron, 6- Benzylamino purine and Kinetin in modulating flower senescence in cut spikes of Consolida ajacis (L.) Schur. (2022). Notulae Botanicae Horti Agrobotanici Cluj-Napoca. [Link]

  • 6-benzylaminopurine and kinetin modulations during in vitro propagation of Quercus robur (L.): an assessment of. (2022). SciSpace. [Link]

  • 2018 Pages:801-815 - Effect of kinetin and GA3 treatments on growth and flowering of Dendranthema grandiflorium cv. Art Queen plants. (2018). Middle East Journal of Agriculture Research. [Link]

  • Integration of Abscisic Acid Signaling with Other Signaling Pathways in Plant Stress Responses and Development. (2018). Plants. [Link]

  • Effectiveness of Soaking with Gibberellic Acid and Kinetin on Germination and Growth Indicators of Two Cultivars of Pistachio Plant Pistaciavera L. (2022). ProQuest. [Link]

  • Cytokinin at the Crossroads of Abiotic Stress Signalling Pathways. (2018). MDPI. [Link]

  • Optical Method for Estimating the Chlorophyll Contents in Plant Leaves. (2018). MDPI. [Link]

Sources

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